molecular formula C57H100O6 B3026155 1,3-Linolein-2-olein CAS No. 2190-22-9

1,3-Linolein-2-olein

Cat. No.: B3026155
CAS No.: 2190-22-9
M. Wt: 881.4 g/mol
InChI Key: UDQCIYKUZOQISE-GGDOOUPISA-N
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Description

TG(18:2(9Z,12Z)/18:1(9Z)/18:2(9Z,12Z)) is a triglyceride.
1,3-Linolein-2-olein has been reported in Grifola frondosa and Dirca palustris with data available.

Properties

IUPAC Name

1,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propan-2-yl (Z)-octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-30,54H,4-15,18,21-24,31-53H2,1-3H3/b19-16-,20-17-,28-25-,29-26-,30-27-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQCIYKUZOQISE-GGDOOUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H100O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315773
Record name Triglyceride LOL,sn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

881.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(18:2(9Z,12Z)/18:1(9Z)/18:2(9Z,12Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0052546
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2190-22-9
Record name Triglyceride LOL,sn
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2190-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triglyceride LOL,sn
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Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 1,3-Linolein-2-olein

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

The precise structural characterization of triacylglycerols (TAGs), including the positional distribution of fatty acids on the glycerol backbone, is critical for understanding their metabolic fate, physicochemical properties, and biological functions. This guide provides an in-depth technical overview of the modern analytical methodologies used for the unambiguous structure elucidation of 1,3-dilinoleoyl-2-oleoylglycerol (1,3-Linolein-2-olein), a TAG of significant interest in lipidomics and nutritional science. We detail the core techniques of mass spectrometry and nuclear magnetic resonance spectroscopy, supplemented by classical enzymatic methods, to differentiate this compound from its regioisomers. This document includes detailed experimental protocols, quantitative data tables, and logical workflow diagrams to assist researchers in applying these techniques.

Introduction

This compound is a triacylglycerol composed of a glycerol backbone esterified with two linoleic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position. The determination of this specific arrangement, known as regiospecificity, is a significant analytical challenge due to the existence of its regioisomers, such as 1,2-dilinoleoyl-3-oleoylglycerol. The fatty acid position on the glycerol moiety profoundly influences the molecule's absorption, transport, and enzymatic processing in biological systems. Therefore, robust analytical methods are required for its definitive identification and quantification.

This guide outlines a multi-faceted approach, combining high-resolution separation with specific spectroscopic and enzymatic techniques, to achieve complete structural elucidation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-(oleoyloxy)propane-1,3-diyl dlinoleate[1]
Synonyms LOL, 2-Oleo-1,3-dilinolein[1]
CAS Number 2190-22-9[1]
Molecular Formula C₅₇H₁₀₀O₆[1]
Molecular Weight 881.4 g/mol [1]
Lipid Number TG (18:2/18:1/18:2)[1]

Core Elucidation Methodologies

The unambiguous identification of this compound relies on techniques that can probe the specific positions of the fatty acyl chains. The primary methods employed are mass spectrometry for fragmentation analysis and NMR spectroscopy for detecting subtle differences in the chemical environment of atoms based on their position.

Mass Spectrometry (MS) for Regiospecific Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for distinguishing TAG regioisomers.[2] The underlying principle is that the fatty acids at the sn-1 and sn-3 positions have a different dissociation tendency compared to the fatty acid at the sn-2 position during collision-induced dissociation (CID).[3]

  • Sample Preparation: Dissolve the lipid sample in a suitable organic solvent mixture (e.g., isopropanol/acetonitrile, 1:1 v/v) to a concentration of 10-100 µg/mL.

  • Chromatographic Separation:

    • HPLC System: A reverse-phase HPLC system.

    • Column: C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/Water (60:40).

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10).

    • Gradient: A time-gradient elution is performed to separate the TAG species.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • MS1: Scan for the protonated parent molecule [M+H]⁺ (m/z 881.4 for LOL).

    • MS2 (Tandem MS): Isolate the parent ion and subject it to Collision-Induced Dissociation (CID).

    • Fragmentation Analysis: Analyze the resulting diacylglycerol-like fragment ions. The loss of a fatty acid from the sn-1/3 position is generally preferred.[4]

  • Data Analysis: Quantify the relative abundance of the fragment ions. For an AAB/ABA pair like LOL/LLO, the ratio of the [AA]⁺ to [AB]⁺ fragment ions will be significantly different, allowing for identification and quantification against a calibration curve.[4]

The fragmentation of the protonated molecule [LOL+H]⁺ will primarily result in the loss of a fatty acid. The key to distinguishing it from its LLO isomer lies in the relative intensities of the resulting fragment ions.

Table 2: Expected Key Diacylglycerol-like Fragment Ions in APCI-MS/MS

Precursor Ion (m/z)AnalyteKey Fragment Ions (m/z)Expected Observation
881.4This compound (LOL)[M+H - C₁₈H₃₂O₂]⁺ = 603.5Dominant peak due to the preferential loss of Linoleic acid from the sn-1/3 position.
881.4This compound (LOL)[M+H - C₁₈H₃₄O₂]⁺ = 601.5Lower intensity peak from the loss of Oleic acid from the sn-2 position.
881.41,2-Linolein-3-olein (LLO)[M+H - C₁₈H₃₂O₂]⁺ = 603.5Lower intensity peak from the loss of Linoleic acid from the sn-1 or sn-2 position.
881.41,2-Linolein-3-olein (LLO)[M+H - C₁₈H₃₄O₂]⁺ = 601.5Higher intensity peak due to the loss of Oleic acid from the sn-3 position.

Note: m/z values correspond to the loss of the specified fatty acid.

G parent_ion Parent Ion [LOL+H]⁺ m/z 881.4 cid Collision-Induced Dissociation (CID) parent_ion->cid fragment_ion_1 Fragment Ion [M+H - Linoleic Acid]⁺ m/z 603.5 outcome_1 HIGH Abundance (Preferential Loss) fragment_ion_1->outcome_1 fragment_ion_2 Fragment Ion [M+H - Oleic Acid]⁺ m/z 601.5 outcome_2 LOW Abundance (Less Favorable Loss) fragment_ion_2->outcome_2 cid->fragment_ion_1 Loss from sn-1/3 cid->fragment_ion_2 Loss from sn-2

Caption: MS/MS fragmentation pathway for this compound (LOL).

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹³C NMR spectroscopy is a definitive non-destructive technique for the regiospecific analysis of TAGs.[5] The chemical shifts of the carbonyl carbons of the fatty acyl chains are sensitive to their position on the glycerol backbone. The carbonyl carbons at the sn-1 and sn-3 positions are in a slightly different chemical environment than the one at the sn-2 position, resulting in distinct, resolvable signals.[5]

  • Sample Preparation: Dissolve a sufficient quantity of the purified TAG (10-50 mg) in a deuterated solvent such as chloroform-d (CDCl₃). Add a relaxation agent if necessary.

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.

  • Acquisition Parameters:

    • Technique: Proton-decoupled ¹³C NMR.

    • Pulse Program: A standard single-pulse experiment with full Nuclear Overhauser Effect (NOE).

    • Relaxation Delay (d1): A long delay (e.g., 15 seconds) is crucial to ensure full relaxation of the carbonyl carbons for accurate quantification.[5]

    • Number of Scans: Sufficient scans (e.g., 128 or more) are required to achieve a good signal-to-noise ratio for the carbonyl signals.

  • Data Analysis: Integrate the areas of the signals in the carbonyl region (~172-174 ppm). For this compound, the signal corresponding to the sn-2 oleoyl carbon will have an integral half that of the signal for the two sn-1/3 linoleoyl carbons.

The chemical shifts for the carbonyl carbons provide direct evidence of the fatty acid positions.

Table 3: Characteristic ¹³C NMR Carbonyl Chemical Shifts (in CDCl₃)

Carbon PositionFatty Acyl GroupExpected Chemical Shift (ppm)Rationale
sn-1 and sn-3 (α)Linoleoyl~173.06Carbons at the primary positions of the glycerol backbone resonate at a lower field.
sn-2 (β)Oleoyl~172.67The carbon at the secondary position is more shielded and resonates at a higher field.

Note: Values are approximate and can vary slightly based on spectrometer and solvent conditions. Data derived from values for trilinolein and triolein.[5]

Caption: Correlation of acyl position to ¹³C NMR chemical shifts.

Enzymatic Hydrolysis (Confirmatory)

A classic biochemical method for structure elucidation involves the use of regiospecific enzymes. Pancreatic lipase is an sn-1,3 specific lipase, meaning it selectively hydrolyzes the ester bonds at the outer positions of the glycerol backbone, leaving the sn-2 position intact.

  • Reaction Setup: Emulsify the TAG sample in a buffer solution (e.g., Tris-HCl, pH 8.0) containing bile salts and calcium chloride.

  • Enzymatic Digestion: Add pancreatic lipase to the emulsion and incubate at 37-40 °C with constant stirring.

  • Reaction Quenching: Stop the reaction after a short period (to prevent acyl migration) by adding ethanol or HCl.

  • Product Extraction: Extract the lipids from the reaction mixture using a solvent like diethyl ether or hexane.

  • Product Analysis:

    • Separate the reaction products (free fatty acids, 2-monoacylglycerol) using Thin Layer Chromatography (TLC).

    • Scrape the separated bands from the TLC plate.

    • Analyze the fatty acid composition of the 2-monoacylglycerol fraction and the free fatty acid fraction, typically by converting them to fatty acid methyl esters (FAMEs) followed by Gas Chromatography (GC).

  • Interpretation: For this compound, the free fatty acid fraction should consist primarily of linoleic acid, while the 2-monoacylglycerol fraction should be 2-oleoylglycerol.

G start_node This compound (LOL) process_node Add sn-1,3 Lipase (e.g., Pancreatic) start_node->process_node product_node_1 2-monooleoylglycerol (2-MAG) process_node->product_node_1 product_node_2 Linoleic Acid (Free Fatty Acid) process_node->product_node_2 analysis_node TLC Separation & GC-FAME Analysis product_node_1->analysis_node product_node_2->analysis_node result_node_1 Confirms Oleic Acid at sn-2 analysis_node->result_node_1 result_node_2 Confirms Linoleic Acid at sn-1/3 analysis_node->result_node_2

References

A Comprehensive Technical Guide to the Physical Properties of 1,3-Dilinoleoyl-2-oleoyl glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dilinoleoyl-2-oleoyl glycerol is a triglyceride, a type of lipid, that is of significant interest in various fields of research, including lipid biochemistry and drug development. It is composed of a glycerol backbone esterified with two linoleic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position.[1][2] This specific arrangement of fatty acids gives it unique physical and chemical properties that are crucial for its biological functions and potential applications. This technical guide provides an in-depth overview of the core physical properties of 1,3-Dilinoleoyl-2-oleoyl glycerol, along with relevant experimental methodologies and logical workflows.

Core Physical Properties

The physical characteristics of 1,3-Dilinoleoyl-2-oleoyl glycerol are fundamental to understanding its behavior in biological and chemical systems. These properties have been determined through various analytical techniques and are summarized below for easy reference.

Physical PropertyValue
Molecular Formula C57H100O6[1][3]
Molecular Weight 881.4 g/mol [1][3]
Melting Point -40 to -38 °C[3]
Boiling Point 817.3 ± 65.0 °C (Predicted)[3]
Density 0.9304 g/cm³[3]
Form Liquid[3]
Solubility
DMF: 10 mg/mL[1][3]
Ethanol: 10 mg/mL[1][3]
Methyl Acetate: 25 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[3]
Storage Temperature -20°C[1][3]

Experimental Protocols for Physical Property Determination

The determination of the physical properties of triglycerides like 1,3-Dilinoleoyl-2-oleoyl glycerol involves a range of established analytical methods. While specific experimental details for this particular molecule are not extensively published, the following are standard protocols used for lipid analysis.

Determination of Melting and Boiling Points

The melting and boiling points of lipids are typically determined using calorimetry and thermogravimetric analysis.

  • Differential Scanning Calorimetry (DSC): This is a common technique to determine the melting point. A sample is heated at a controlled rate, and the heat flow required to maintain the sample at the same temperature as a reference is measured. The melting point is identified as the peak of the endothermic transition.

  • Thermogravimetric Analysis (TGA): TGA can be used to estimate the boiling point by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which significant mass loss occurs corresponds to the boiling point.

Density Measurement

The density of liquid triglycerides can be measured using a pycnometer or a digital density meter.

  • Pycnometer Method:

    • The pycnometer is first weighed empty.

    • It is then filled with a reference liquid of known density (e.g., water) and weighed again.

    • Finally, it is filled with the sample lipid and weighed.

    • The density of the sample is calculated based on the weights and the known density of the reference liquid.

Solubility Determination

Solubility is determined by adding a known amount of the solute (1,3-Dilinoleoyl-2-oleoyl glycerol) to a known volume of the solvent at a specific temperature.

  • Visual Method:

    • A small, accurately weighed amount of the lipid is added to a test tube containing a measured volume of the solvent.

    • The mixture is vortexed or sonicated to facilitate dissolution.

    • The process is repeated until a saturated solution is formed (i.e., no more solute dissolves).

    • The solubility is then expressed as the mass of solute per volume of solvent (e.g., mg/mL).

Logical Workflow for Triglyceride Analysis

The analysis of triglycerides often follows a systematic workflow to characterize their physical and chemical properties. The following diagram illustrates a general logical workflow for the analysis of a triglyceride like 1,3-Dilinoleoyl-2-oleoyl glycerol.

G General Workflow for Triglyceride Analysis A Sample Preparation (Extraction and Purification) B Structural Characterization (MS, NMR) A->B E Purity Analysis (HPLC, GC) A->E C Physical Property Determination (DSC, TGA, Pycnometry) B->C D Solubility Profiling B->D F Data Analysis and Reporting C->F D->F E->C E->D E->F

Caption: A logical workflow for the comprehensive analysis of a triglyceride sample.

Signaling Pathways and Biological Relevance

While direct involvement of 1,3-Dilinoleoyl-2-oleoyl glycerol in specific signaling pathways is not yet well-documented, its constituent fatty acids, linoleic acid and oleic acid, are known to play significant roles in cellular signaling. Diacylglycerols (DAGs), the class of molecules to which this compound belongs, are crucial second messengers in a variety of signaling cascades.

For instance, 2-oleoyl glycerol, a monoacylglycerol structurally related to the subject compound, has been identified as an agonist for the G protein-coupled receptor 119 (GPR119).[4] Activation of GPR119 is known to stimulate the release of glucagon-like peptide-1 (GLP-1), a hormone that plays a key role in glucose homeostasis.[4] This suggests that the metabolic products of 1,3-Dilinoleoyl-2-oleoyl glycerol could have signaling functions.

The following diagram illustrates a simplified signaling pathway involving a generic diacylglycerol.

G Generic Diacylglycerol Signaling Pathway cluster_membrane Cell Membrane Receptor G-Protein Coupled Receptor PLC Phospholipase C Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ligand Ligand Ligand->Receptor Downstream Downstream Cellular Responses IP3->Downstream Ca2+ release PKC Protein Kinase C (PKC) DAG->PKC activates PKC->Downstream phosphorylates targets

Caption: A simplified diagram of a generic diacylglycerol-mediated signaling pathway.

Applications in Drug Development and Research

1,3-Dilinoleoyl-2-oleoyl glycerol serves as a valuable tool in several areas of research and development:

  • Lipidomics: It is used as a standard for the identification and quantification of triglycerides in complex biological samples.

  • Drug Delivery: As a lipid, it has potential applications in the formulation of lipid-based drug delivery systems, such as liposomes and nanoemulsions, to enhance the solubility and bioavailability of poorly water-soluble drugs.

  • Metabolic Research: Studies involving this and other triglycerides help in understanding lipid metabolism and its role in various diseases, including metabolic syndrome and cardiovascular diseases.

  • Antileishmanial Drug Research: Research has indicated that 1,3-Dilinoleoyl-2-oleoyl glycerol exhibits antileishmanial properties, inhibiting the growth of Leishmania parasites.

Conclusion

1,3-Dilinoleoyl-2-oleoyl glycerol is a triglyceride with well-defined physical properties that are critical for its role in biochemical research and potential therapeutic applications. A thorough understanding of its characteristics, facilitated by the experimental protocols and analytical workflows outlined in this guide, is essential for scientists and professionals working in the fields of lipid science and drug development. Further research into its specific biological activities and signaling roles will likely uncover new avenues for its application in human health.

References

A Technical Guide to the Natural Sources of Triacylglycerol (18:2/18:1/18:2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources, analytical methodologies, and biological significance of the specific triacylglycerol (TAG) 1,3-dilinoleoyl-2-oleoyl-glycerol, commonly denoted as TG(18:2/18:1/18:2) or LOL. This particular TAG molecule, composed of a glycerol backbone esterified with two linoleic acid (18:2) moieties at the sn-1 and sn-3 positions and one oleic acid (18:1) moiety at the sn-2 position, is a significant component of many common vegetable oils. Understanding its abundance, structure, and metabolic fate is crucial for nutritional science, food chemistry, and the development of lipid-based therapeutics. This document details the quantitative distribution of TG(18:2/18:1/18:2) in various plant oils, outlines the sophisticated analytical protocols required for its identification and quantification, and explores its metabolic pathways and the signaling roles of its constituent diacylglycerol intermediates.

Introduction to TG(18:2/18:1/18:2)

Triacylglycerols are the primary constituents of natural fats and oils, serving as a major energy reserve for most living organisms. The specific arrangement of fatty acids on the glycerol backbone, known as the regioisomeric structure, significantly influences the physical properties and metabolic fate of the TAG molecule.

TG(18:2/18:1/18:2), or LOL, is a mixed triacylglycerol containing two molecules of the polyunsaturated essential fatty acid, linoleic acid (an omega-6 fatty acid), and one molecule of the monounsaturated fatty acid, oleic acid (an omega-9 fatty acid). Its structure is distinct from its regioisomer, 1(3),2-dilinoleoyl-3(1)-oleoyl glycerol (LLO/OLL), where the oleic acid is in an outer position. This structural difference is critical as the enzymatic hydrolysis of TAGs in the digestive tract is stereospecific, leading to different metabolic products and subsequent physiological effects.

LOL_Structure cluster_glycerol Glycerol Backbone cluster_FAs Fatty Acyl Chains G CH₂ | CH | CH₂ FA1 sn-1: Linoleic Acid (18:2) G:e->FA1:w O-CO-R₁ FA2 sn-2: Oleic Acid (18:1) G:e->FA2:w O-CO-R₂ FA3 sn-3: Linoleic Acid (18:2) G:e->FA3:w O-CO-R₃

Figure 1: Chemical Structure of TG(18:2/18:1/18:2) or LOL.

Natural Sources and Quantitative Abundance

TG(18:2/18:1/18:2) is found predominantly in plant-based oils, particularly those derived from seeds rich in linoleic and oleic acids. Its concentration varies significantly among different oil types, reflecting the specific enzymatic machinery of the plant source. The quantification of this specific regioisomer requires advanced analytical techniques capable of distinguishing it from its isomer, LLO.

The table below summarizes the quantitative data for TG(18:2/18:1/18:2) in several common vegetable oils.

Vegetable OilRelative LOL Content (%)aTotal LOL Content (% of Total TAGs)bReference(s)
Grape Seed Oil44.2 ± 2.6~23[1][2]
Sunflower Oil26.8 ± 3.2Not Reported[1]
Pumpkin Seed Oil16.7 ± 4.6Not Reported[1]
Soybean Oil15.9 ± 2.9Not Reported[1]
Wheat Germ Oil13.9 ± 4.3Not Reported[1]
Olive OilNegligible (~0)Not Reported[1]

aRelative LOL Content is calculated as [LOL / (LLO + LOL)] x 100, representing the proportion of the LOL isomer within the total dilinoleoyl-oleoyl glycerol fraction.[1] bTotal LOL Content represents the percentage of LOL relative to all triacylglycerols in the oil. Data is limited due to the analytical challenge of separating and quantifying all regioisomers.

Analytical Methodologies

The accurate identification and quantification of TG(18:2/18:1/18:2) necessitates the separation of complex TAG mixtures and the differentiation of regioisomers. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary methodology employed for this purpose.

analytical_workflow start Oil Sample extraction Lipid Extraction (e.g., Hexane/Isopropanol) start->extraction separation Chromatographic Separation (NARP-HPLC, C18 Column) extraction->separation ionization Ionization (APCI or ESI) separation->ionization Eluent ms1 Mass Analysis (MS1) (Identify TAGs by m/z) ionization->ms1 fragmentation Collision-Induced Dissociation (CID) ms1->fragmentation Select Precursor Ion [M+H]+ ms2 Tandem MS Analysis (MS2) (Analyze Fragment Ions) fragmentation->ms2 quantification Quantification (Relative Abundance of [LL]+ and [LO]+ fragments) ms2->quantification

Figure 2: General Experimental Workflow for TAG Regioisomer Analysis.
Key Experimental Protocol: HPLC-APCI-MS for Regioisomer Quantification

This protocol is synthesized from methodologies described for the quantification of dilinoleoyl-oleoyl glycerol isomers in vegetable oils.[1]

1. Sample Preparation:

  • Dissolve the vegetable oil sample in a suitable solvent mixture (e.g., 2-propanol/hexane, 5:4, v/v) to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

2. Chromatographic Separation:

  • System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Two reversed-phase C18 columns connected in series (e.g., 250 mm × 4.6 mm, 5 µm particle size) to enhance resolution.

  • Mobile Phase: A gradient elution program using acetonitrile and 2-propanol is typically employed to separate TAGs based on their equivalent carbon number (ECN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintained at 25°C.

3. Mass Spectrometric Detection and Quantification:

  • System: A mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) source.

  • Ionization Mode: Positive ion mode.

  • Analysis Mode: Tandem MS (MS/MS) is used to generate characteristic fragment ions. The precursor ion corresponding to the protonated dilinoleoyl-oleoyl glycerol molecule [M+H]⁺ is selected in the first mass analyzer.

  • Fragmentation: The selected precursor ion is subjected to collision-induced dissociation (CID). This process cleaves the ester bonds, resulting in the neutral loss of a fatty acid and the formation of diacylglycerol-like fragment ions ([M+H-RCOOH]⁺).

  • Regioisomer Identification: The key to quantification is the differential fragmentation. The fatty acid at the sn-2 position is more readily cleaved than those at the sn-1 and sn-3 positions.

    • For TG(18:2/18:1/18:2) or LOL , the primary fragment will be from the loss of oleic acid (18:1), yielding a [LL]⁺ ion.

    • For TG(18:2/18:2/18:1) or LLO , the primary fragment will be from the loss of linoleic acid (18:2), yielding a [LO]⁺ ion.

  • Quantification: The relative abundance of the [LL]⁺ and [LO]⁺ fragment ions is measured. A calibration curve, prepared using standards of known LLO and LOL composition, is used to correlate the ratio of fragment ion intensities to the relative percentage of each regioisomer in the sample.[1]

Biological Significance and Metabolic Pathways

The primary biological role of dietary triacylglycerols is to provide energy and essential fatty acids. The metabolism of TG(18:2/18:1/18:2) begins in the gastrointestinal tract and its products are subsequently absorbed and distributed throughout the body.

Digestion and Absorption Pathway

Dietary TAGs are emulsified by bile salts in the small intestine and hydrolyzed by pancreatic lipase. This enzyme preferentially cleaves fatty acids from the sn-1 and sn-3 positions.

metabolism_pathway TAG Dietary TG(18:2/18:1/18:2) Emulsification Emulsification (Bile Salts) TAG->Emulsification Hydrolysis Hydrolysis (Pancreatic Lipase) Emulsification->Hydrolysis Products 2-Oleoyl-glycerol (MAG) (18:1) 2 x Free Linoleic Acid (18:2) Hydrolysis->Products Absorption Absorption by Enterocytes Products->Absorption Resynthesis Re-synthesis to TAGs Absorption->Resynthesis Chylomicron Packaging into Chylomicrons Resynthesis->Chylomicron Transport Transport via Lymphatic System & Bloodstream Chylomicron->Transport

Figure 3: Metabolic Pathway of Dietary Triacylglycerol Digestion.

The hydrolysis of TG(18:2/18:1/18:2) yields two molecules of free linoleic acid and one molecule of 2-oleoyl-glycerol (a monoacylglycerol). These products are absorbed by intestinal cells (enterocytes), where they are re-esterified back into TAGs and packaged into chylomicrons for transport into the lymphatic system and eventually the bloodstream.

Diacylglycerol Signaling

While intact TAGs are not considered signaling molecules, their metabolic intermediates, diacylglycerols (DAGs), are potent second messengers in numerous cellular signaling cascades. During the intracellular re-synthesis or breakdown of TAGs, DAG intermediates such as DAG(18:2/18:1) can be generated. These molecules can activate key signaling proteins, most notably Protein Kinase C (PKC).

dag_signaling PLC Phospholipase C (PLC) Activation PIP2 PIP₂ (Membrane) PLC->PIP2 DAG Diacylglycerol (DAG) (e.g., 18:2/18:1) PIP2->DAG Hydrolysis PKC_active PKC (Active) (Membrane) DAG->PKC_active Recruits & Activates PKC_inactive PKC (Inactive) (Cytosol) PKC_inactive->PKC_active Substrate Substrate Protein PKC_active->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation, Differentiation) PhosphoSubstrate->Response

Figure 4: Simplified Diacylglycerol (DAG) Signaling Pathway.

Upon generation at the plasma membrane, DAG recruits PKC from the cytosol and allosterically activates it. Activated PKC then phosphorylates a host of downstream target proteins, leading to a wide array of cellular responses, including cell growth, differentiation, and apoptosis. The specific fatty acid composition of the DAG molecule can influence the magnitude and duration of this signaling.

Conclusion

The triacylglycerol TG(18:2/18:1/18:2) is a nutritionally significant lipid found in a variety of widely consumed vegetable oils, with particularly high concentrations in grape seed and sunflower oils. Its unique structure, with an oleic acid at the stereospecific sn-2 position, dictates its metabolic breakdown and the subsequent bioavailability of its constituent fatty acids. The precise quantification of this regioisomer requires sophisticated analytical methods, primarily HPLC-MS/MS, which can differentiate it from isomers based on specific fragmentation patterns. While the intact molecule serves as an energy source, its metabolic byproducts, particularly diacylglycerols, can participate in critical cellular signaling pathways. Continued research into the precise distribution and metabolic fate of specific TAG regioisomers like TG(18:2/18:1/18:2) is essential for advancing our understanding of lipid metabolism and its impact on human health and disease.

References

The Solubility Profile of 1,3-Dilinoleoyl-2-oleoyl glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,3-Dilinoleoyl-2-oleoyl glycerol (OLO), a triglyceride of significant interest in pharmaceutical and biochemical research. Understanding the solubility of this compound is critical for its application in formulation development, drug delivery systems, and various analytical procedures. This document compiles available quantitative solubility data, details common experimental protocols for solubility determination, and presents logical workflows for these methodologies.

Core Concept: Solubility of Triglycerides

Triglycerides, as nonpolar lipids, are generally soluble in nonpolar organic solvents and insoluble in polar solvents like water.[1][2] Their solubility is dictated by the principle of "like dissolves like," where nonpolar solutes dissolve best in nonpolar solvents due to favorable van der Waals interactions. The long hydrocarbon chains of the fatty acid components of 1,3-Dilinoleoyl-2-oleoyl glycerol contribute to its overall nonpolar character.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 1,3-Dilinoleoyl-2-oleoyl glycerol and structurally similar triglycerides. This data provides a baseline for solvent selection in experimental and formulation work.

CompoundSolventSolubilitySource
1,3-Dilinoleoyl-2-oleoyl glycerol Methyl Acetate25 mg/ml[1]
Dimethylformamide (DMF)10 mg/ml[1]
Ethanol10 mg/ml[1]
1,3-Dioleoyl-2-Linoleoyl Glycerol Hexane10 mg/ml[3][4]
ChloroformSparingly Soluble[3][4]
1,3-Dilinoleoyl-2-Stearoyl Glycerol Dimethylformamide (DMF)10 mg/ml[5]
Ethanol10 mg/ml[5]
ChloroformSlightly Soluble[5]
1,2-Dilinoleoyl-3-Oleoyl-rac-glycerol MethanolSlightly Soluble[6]
WaterSlightly Soluble[6]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for a range of applications. The following are detailed methodologies for key experiments cited in lipid research.

Equilibrium Solubility Method (Shake-Flask)

This is a standard method for determining the saturation solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of 1,3-Dilinoleoyl-2-oleoyl glycerol to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker bath or orbital shaker is recommended for consistent mixing.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. Centrifugation can be employed to accelerate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating solid particles, a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) should be used.

  • Quantification: Analyze the concentration of the dissolved 1,3-Dilinoleoyl-2-oleoyl glycerol in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometer - MS).

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

G Equilibrium Solubility (Shake-Flask) Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_samp Sampling cluster_quant Quantification & Calculation prep1 Add excess OLO to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 (24-72 hours) equil1->equil2 sep1 Cease agitation equil2->sep1 sep2 Allow undissolved solute to settle sep1->sep2 sep3 Centrifuge (optional) sep2->sep3 samp1 Withdraw supernatant sep3->samp1 samp2 Filter (0.22 µm PTFE) samp1->samp2 quant1 Analyze via HPLC-ELSD/MS samp2->quant1 quant2 Determine concentration quant1->quant2

Equilibrium Solubility (Shake-Flask) Workflow

Hot Stage Microscopy (HSM)

HSM is a visual technique particularly useful for determining the solubility of a solid lipid in a molten lipid-based excipient, but the principles can be adapted for solvent systems.

Methodology:

  • Sample Preparation: Prepare a series of mixtures of 1,3-Dilinoleoyl-2-oleoyl glycerol and the solvent at different known concentrations. A small amount of each mixture is placed on a microscope slide and covered with a coverslip.

  • Heating and Observation: The slide is placed on a hot stage microscope. The temperature is gradually increased at a controlled rate. The sample is observed under polarized light.

  • Endpoint Determination: The temperature at which the last crystals of 1,3-Dilinoleoyl-2-oleoyl glycerol dissolve is recorded as the dissolution temperature for that specific concentration.

  • Solubility Curve: By plotting the dissolution temperature against the concentration, a solubility curve can be generated.

G Hot Stage Microscopy (HSM) Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_endpoint Endpoint Determination cluster_result Result prep1 Prepare OLO-solvent mixtures (various concentrations) prep2 Place on microscope slide and cover prep1->prep2 analysis1 Place slide on hot stage prep2->analysis1 analysis2 Heat at a controlled rate analysis1->analysis2 analysis3 Observe under polarized light analysis2->analysis3 endpoint1 Record temperature of last crystal dissolution analysis3->endpoint1 result1 Plot dissolution temperature vs. concentration endpoint1->result1 result2 Generate solubility curve result1->result2

Hot Stage Microscopy (HSM) Workflow

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the solubility of a compound in a solid or semi-solid matrix by measuring changes in heat flow.

Methodology:

  • Sample Preparation: Prepare a series of physical mixtures of 1,3-Dilinoleoyl-2-oleoyl glycerol and the solid/semi-solid solvent at different known concentrations.

  • DSC Analysis: A small, accurately weighed amount of each mixture is sealed in a DSC pan. The sample is then heated at a constant rate in the DSC instrument. A reference pan (usually empty) is heated concurrently.

  • Data Acquisition: The difference in heat flow between the sample and the reference is measured as a function of temperature. This results in a thermogram showing melting endotherms.

  • Solubility Determination: The melting point and the enthalpy of fusion of the solvent will decrease as the concentration of the dissolved 1,3-Dilinoleoyl-2-oleoyl glycerol increases. By analyzing the changes in the melting peak of the solvent across the different concentrations, the saturation solubility can be determined.

G Differential Scanning Calorimetry (DSC) Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Acquisition & Analysis cluster_result Result prep1 Prepare OLO-solvent mixtures (various concentrations) prep2 Seal in DSC pan prep1->prep2 analysis1 Heat sample and reference at a constant rate prep2->analysis1 analysis2 Measure differential heat flow analysis1->analysis2 data1 Generate thermogram analysis2->data1 data2 Analyze melting endotherms data1->data2 result1 Relate changes in melting peak to concentration data2->result1 result2 Determine saturation solubility result1->result2

Differential Scanning Calorimetry (DSC) Workflow

Logical Relationships in Solvent Selection

The choice of an appropriate solvent is governed by the polarity of both the solute and the solvent. The following diagram illustrates the logical relationship for selecting a suitable solvent for a nonpolar compound like 1,3-Dilinoleoyl-2-oleoyl glycerol.

G Solvent Selection Logic for Nonpolar Solutes cluster_solvents Potential Solvents cluster_outcomes Solubility Outcome solute Solute: 1,3-Dilinoleoyl-2-oleoyl glycerol (Nonpolar) interaction Interaction based on 'Like Dissolves Like' solute->interaction nonpolar_solvent Nonpolar Solvent (e.g., Hexane, Chloroform) nonpolar_solvent->interaction Favorable (van der Waals forces) polar_solvent Polar Solvent (e.g., Water, Ethanol) polar_solvent->interaction Unfavorable (Polar-Nonpolar mismatch) high_solubility High Solubility interaction->high_solubility Match low_solubility Low to No Solubility interaction->low_solubility Mismatch

Solvent Selection Logic for Nonpolar Solutes

Conclusion

This technical guide has provided a consolidated overview of the solubility of 1,3-Dilinoleoyl-2-oleoyl glycerol in organic solvents. The quantitative data, though limited, offers valuable starting points for solvent screening. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers and scientists in designing and executing solubility studies. A thorough understanding of the principles outlined herein is essential for the successful application of this triglyceride in drug development and other scientific endeavors.

References

Unveiling the Molecular Weight of TG(18:2/18:1/18:2): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the theoretical molecular weight of the triglyceride TG(18:2/18:1/18:2), a complex lipid of significant interest in various research and development domains. This document outlines the precise calculation of its molecular weight, details common experimental protocols for its determination, and contextualizes its biological relevance through a key signaling pathway.

Theoretical Molecular Weight Determination

The theoretical molecular weight of a triglyceride is derived from its chemical formula, which is determined by the composition of its glycerol backbone and the three esterified fatty acid chains. For TG(18:2/18:1/18:2), these components are one glycerol molecule, two linoleic acid molecules (18:2), and one oleic acid molecule (18:1).

The final chemical formula is calculated by summing the atoms of the individual components and subtracting the water molecules lost during the esterification process. For each fatty acid that forms an ester bond with the glycerol backbone, one molecule of water (H₂O) is eliminated.

The resulting chemical formula for TG(18:2/18:1/18:2) is C₅₇H₁₀₀O₆ .

The theoretical molecular weight is calculated using the atomic weights of carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), and oxygen (15.999 g/mol ).

Calculation:

(57 * 12.011) + (100 * 1.008) + (6 * 15.999) = 881.421 g/mol

This calculated molecular weight is also supported by databases such as PubChem, which lists the molecular weight of Dilinoleoylmonooleoylglycerol (C₅₇H₁₀₀O₆) as 881.4 g/mol .[1]

Data Presentation: Summary of Molecular Composition and Weight
ComponentChemical FormulaMolar Mass ( g/mol )QuantityTotal Atoms (Before Esterification)
GlycerolC₃H₈O₃92.0941C: 3, H: 8, O: 3
Linoleic Acid (18:2)C₁₈H₃₂O₂280.4522C: 36, H: 64, O: 4
Oleic Acid (18:1)C₁₈H₃₄O₂282.4611C: 18, H: 34, O: 2
Total (Pre-Esterification) C₅₇H₁₀₆O₉ 935.459 C: 57, H: 106, O: 9
Water (Lost)H₂O18.0153H: 6, O: 3
TG(18:2/18:1/18:2) C₅₇H₁₀₀O₆ 881.421 C: 57, H: 100, O: 6

Experimental Protocols for Molecular Weight Determination

The precise experimental determination of the molecular weight of triglycerides like TG(18:2/18:1/18:2) is crucial for structural confirmation and purity assessment. Mass spectrometry is the gold standard for this purpose, offering high sensitivity and accuracy.

Protocol: Lipid Extraction for Mass Spectrometry Analysis

This protocol outlines a common method for extracting lipids from biological samples, a necessary prerequisite for mass spectrometric analysis.

Materials:

  • Sample (e.g., flash-frozen tissue, cell pellet)

  • Methanol (cold)

  • Methyl tert-butyl ether (MTBE) (cold)

  • Water (HPLC-grade)

  • Vortex mixer

  • Centrifuge (refrigerated)

  • SpeedVac or nitrogen evaporator

  • Glass vials

  • Acetonitrile/Isopropanol/Water (65:30:5, v/v/v) for reconstitution

Procedure:

  • To the sample, add 200 µL of cold methanol and 800 µL of cold methyl tert-butyl ether (MTBE).[2]

  • Vortex the mixture thoroughly to ensure complete mixing.[2]

  • Add 200 µL of water to induce phase separation.[2]

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.[2]

  • Carefully collect the upper organic phase, which contains the lipids.[2]

  • Dry the collected organic phase using a SpeedVac or under a stream of nitrogen.[2]

  • Store the dried lipid extract at -80°C until analysis.[2]

  • For analysis, reconstitute the dried lipids in 20-40 µL of acetonitrile/isopropanol/water (65:30:5, v/v/v).[2]

Protocol: Triglyceride Analysis by UPLC-MS/MS

This protocol provides a general workflow for the analysis of triglycerides using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation:

  • UPLC System (e.g., Waters ACQUITY, Agilent 1290)[3]

  • Tandem Mass Spectrometer (e.g., Xevo TQ-S micro, LCMS-8060)[4][5]

  • C18 or C8 reversed-phase column[2][3]

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted lipid extract onto the UPLC system.

    • Employ a reversed-phase column (e.g., C18) for separation of the different lipid species.

    • Use a gradient elution with mobile phases such as acetonitrile/water with ammonium formate and isopropanol/acetonitrile with ammonium formate.[3]

    • Maintain the column at an elevated temperature (e.g., 60°C) to ensure good peak shape.[5]

  • Mass Spectrometric Detection:

    • Perform the analysis in positive electrospray ionization (ESI+) mode.[5]

    • Monitor for the ammonium adduct of the triglyceride molecule [M+NH₄]⁺ as the precursor ion.[5]

    • Utilize Multiple Reaction Monitoring (MRM) for targeted analysis. The product ions correspond to the neutral loss of one of the fatty acid residues.[4][5]

    • Set the ion source temperature to 150°C, capillary voltage to 2.0 kV, and desolvation temperature to 650°C.[5]

  • Data Analysis:

    • Identify TG(18:2/18:1/18:2) by its specific precursor and product ion masses.

    • The precursor m/z for the ammonium adduct of C₅₇H₁₀₀O₆ would be approximately 899.8 (881.4 + 18.03).

    • Product ions would correspond to the loss of linoleic acid (C₁₈H₃₂O₂) or oleic acid (C₁₈H₃₄O₂).

Biological Context: Triglyceride Metabolism Signaling

Triglycerides are central to energy metabolism, serving as the primary form of energy storage. Their synthesis and breakdown are tightly regulated by complex signaling pathways in response to the body's metabolic state.

Hormonal Regulation of Triglyceride Mobilization

The mobilization of triglycerides from adipose tissue is primarily controlled by hormones such as glucagon and epinephrine, particularly during periods of fasting or stress. This process, known as lipolysis, is counter-regulated by insulin.

Triglyceride_Mobilization Hormonal Regulation of Triglyceride Mobilization in Adipocytes Glucagon Glucagon/ Epinephrine GPCR GPCR Glucagon->GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates ATGL Adipose Triglyceride Lipase (ATGL) PKA->ATGL Phosphorylates & Activates Triglyceride Triglyceride DAG Diacylglycerol Triglyceride->DAG ATGL FFA Free Fatty Acids MAG Monoacylglycerol DAG->MAG HSL Glycerol Glycerol MAG->Glycerol MGL Bloodstream To Bloodstream Glycerol->Bloodstream FFA->Bloodstream

Caption: Hormonal Regulation of Triglyceride Mobilization.

This signaling cascade is initiated when hormones like glucagon or epinephrine bind to G-protein coupled receptors (GPCRs) on the surface of adipocytes. This activates adenylate cyclase, which converts ATP to cyclic AMP (cAMP).[6] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates two key lipases: Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL).[6][7] ATGL catalyzes the initial step of breaking down triglycerides into diacylglycerol, while HSL further hydrolyzes diacylglycerol. The resulting free fatty acids and glycerol are then released into the bloodstream to be used as energy by other tissues.[6][7] Conversely, insulin signaling inhibits this process, promoting triglyceride storage.[7][8]

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of 1,3-Dilinoleoyl-2-oleoyl glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dilinoleoyl-2-oleoyl glycerol (LLO) is a specific triacylglycerol (TAG) found in various vegetable oils, including grape seed, pumpkin seed, soybean, and sunflower oils.[1] The analysis and quantification of LLO and other TAGs are crucial in the food industry for quality control, in nutritional studies, and in the development of lipid-based drug delivery systems. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of individual TAGs in complex mixtures.[2] This document provides a detailed application note and protocol for the analysis of LLO using Reversed-Phase HPLC (RP-HPLC) with Evaporative Light Scattering Detection (ELSD).

Principle of the Method

The method employs a C18 reversed-phase column to separate triglycerides based on their polarity and hydrophobicity. A gradient elution with a mobile phase consisting of acetonitrile and isopropanol allows for the effective separation of a wide range of triglycerides. The Evaporative Light Scattering Detector (ELSD) is well-suited for the analysis of non-volatile compounds like triglycerides, which lack a strong UV chromophore. The detector response is based on the light scattered by the analyte particles after the evaporation of the mobile phase, providing a more uniform response for different triglycerides compared to UV detection.[3]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible HPLC analysis. The following protocol is recommended for the preparation of oil samples:

  • Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.

  • Dissolve the sample in hexane and make up to the mark.

  • For the analysis, dilute this stock solution with the initial mobile phase composition (e.g., Acetonitrile/Isopropanol 70:30 v/v) to a final concentration of approximately 1 mg/mL.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC-ELSD Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of 1,3-Dilinoleoyl-2-oleoyl glycerol:

ParameterRecommended Condition
HPLC System A quaternary or binary HPLC system with a degasser, autosampler, and column oven.
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol
Gradient Elution See Table 1 for a typical gradient program.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Evaporative Light Scattering Detector (ELSD)
ELSD Nebulizer Temp. 30°C
ELSD Evaporator Temp. 50°C
Gas Flow (Nitrogen) 1.5 L/min

Table 1: HPLC Gradient Program

Time (minutes)% Mobile Phase A (Acetonitrile)% Mobile Phase B (Isopropanol)
0.07030
20.05050
35.03070
40.03070
41.07030
50.07030
Standard Preparation and Calibration

For quantitative analysis, a calibration curve should be prepared using a certified standard of 1,3-Dilinoleoyl-2-oleoyl glycerol.

  • Prepare a stock solution of the LLO standard in hexane at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the initial mobile phase to obtain a series of calibration standards ranging from approximately 0.05 to 1.0 mg/mL.

  • Inject each standard in triplicate and plot the peak area versus the concentration.

  • Perform a linear regression analysis to determine the linearity (R²) of the method.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of 1,3-Dilinoleoyl-2-oleoyl glycerol based on typical performance for triglyceride analysis. Note: Specific values may vary depending on the exact instrumentation and conditions used.

Table 2: Quantitative Data and Method Validation Parameters

ParameterExpected Value/Range
Retention Time of LLO Approximately 25-30 minutes (highly dependent on the specific gradient)
Linearity (R²) ≥ 0.998[1]
Limit of Detection (LOD) 0.2 - 0.7 µg/mL (for similar diglycerides)[4]
Limit of Quantification (LOQ) 0.6 - 1.9 µg/mL (for similar diglycerides)[4]
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC analysis of 1,3-Dilinoleoyl-2-oleoyl glycerol.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing oil_sample Oil Sample dissolve_hexane Dissolve in Hexane oil_sample->dissolve_hexane llo_standard LLO Standard llo_standard->dissolve_hexane dilute_mobile_phase Dilute with Mobile Phase dissolve_hexane->dilute_mobile_phase filter Filter (0.45 µm) dilute_mobile_phase->filter hplc_injection HPLC Injection filter->hplc_injection Inject into HPLC c18_separation C18 Column Separation hplc_injection->c18_separation Gradient Elution elsd_detection ELSD Detection c18_separation->elsd_detection chromatogram Chromatogram elsd_detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification peak_integration->quantification Calibration Curve

Caption: Experimental workflow for HPLC-ELSD analysis of LLO.

Signaling Pathways and Logical Relationships

While LLO itself is not directly involved in intracellular signaling pathways in the same manner as signaling lipids like diacylglycerol or phosphoinositides, its analysis is critical in understanding lipid metabolism and the nutritional impact of dietary fats. The accurate quantification of specific TAGs like LLO is essential for studies related to:

  • Lipid Absorption and Metabolism: Understanding how different dietary TAGs are hydrolyzed, absorbed, and re-esterified.

  • Nutrigenomics: Investigating the influence of specific fatty acid compositions in the diet on gene expression related to lipid metabolism and inflammation.

  • Drug Delivery: The composition of lipid-based drug delivery systems, including the specific TAGs used, can significantly impact their stability, drug loading capacity, and in vivo performance.

The logical relationship in the context of drug development is as follows:

logical_relationship formulation Lipid-Based Drug Formulation hplc_analysis HPLC Analysis of LLO formulation->hplc_analysis Characterization physicochemical_properties Physicochemical Properties (Stability, Drug Load) hplc_analysis->physicochemical_properties Correlates with in_vivo_performance In Vivo Performance (Bioavailability) physicochemical_properties->in_vivo_performance Impacts

Caption: Role of LLO analysis in drug development.

References

Application Notes and Protocols for the Use of 1,3-Linolein-2-olein as a Research Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,3-Linolein-2-olein, a specific triacylglycerol (TAG), serves as a valuable research standard in various analytical and biological studies. Its defined structure, consisting of a glycerol backbone esterified with two linoleic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position, makes it an ideal candidate for the calibration of analytical instruments, quantification of triglycerides in complex mixtures, and as a substrate in enzymatic assays. This document provides detailed application notes and experimental protocols for the effective use of this compound as a research standard.

Section 1: Quantitative Analysis of Triglycerides by HPLC-ELSD

Application:

This protocol outlines the use of this compound as an external standard for the quantification of triglycerides in biological or food-related samples using High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD). ELSD is a universal detector suitable for non-volatile analytes like triglycerides that lack a strong UV chromophore.

Data Presentation:

The following table summarizes the typical quantitative data that can be obtained when using a triglyceride standard in an HPLC-ELSD method. The data presented is analogous to what would be expected for this compound, based on published data for structurally similar triglycerides such as 1,3-dioleoyl-2-palmitoylglycerol (OPO) and triolein.

ParameterTypical ValueReference Compound(s)
Linearity Range0.2 - 10 µg on-columnTrioctadecadienoin (18:2 TAG)
Correlation Coefficient (r²)> 0.9991,3-dioleoyl-2-palmitoylglycerol (OPO)[1]
Limit of Detection (LOD)~0.5 µg/gTrioctadecadienoin (18:2 TAG)
Limit of Quantification (LOQ)~1.5 µg/gTrioctadecadienoin (18:2 TAG)
Precision (%RSD, n=6)< 5%Generic Lipid Standards[2]
Accuracy (Recovery %)95 - 105%1,3-dioleoyl-2-palmitoylglycerol (OPO)[1]

Experimental Protocol: Quantification of Triglycerides using this compound as an External Standard

1. Materials and Reagents:

  • This compound standard (purity >98%)

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • HPLC-grade acetic acid

  • Sample containing triglycerides of interest (e.g., extracted oil from seeds, lipid extract from cells)

  • Class A volumetric flasks and pipettes

  • HPLC vials with inserts

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Evaporative Light Scattering Detector (ELSD)

  • Silica HPLC column (e.g., 100 x 4.6 mm, 3 µm particle size)

  • Data acquisition and processing software

3. Preparation of Standard Solutions: a. Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane. b. Perform serial dilutions of the stock solution with hexane to prepare a series of calibration standards with concentrations ranging from 10 µg/mL to 200 µg/mL.

4. Sample Preparation: a. Extract the lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer extraction). b. Evaporate the solvent under a stream of nitrogen. c. Reconstitute the lipid extract in hexane to a known volume. d. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC-ELSD Analysis: a. HPLC Conditions:

  • Mobile Phase A: Hexane:Isopropanol:Acetic Acid (98.9:1:0.1, v/v/v)
  • Mobile Phase B: Isopropanol:Acetic Acid (99.9:0.1, v/v)
  • Gradient Program:
  • 0-7 min: 100% A
  • 7-8 min: 100% A to 5% A
  • 8-9 min: 5% A
  • 9-10 min: 5% A to 100% A
  • 10-15 min: 100% A (column re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Column Temperature: 30°C b. ELSD Conditions:
  • Nebulizer Temperature: 30°C
  • Evaporator Temperature: 40°C
  • Gas (Nitrogen) Pressure: 350 kPa

6. Data Analysis: a. Inject the calibration standards and the prepared sample. b. Integrate the peak area corresponding to the triglycerides in both the standards and the sample. c. Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. d. Determine the concentration of the triglycerides in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (this compound) HPLC_ELSD HPLC-ELSD Analysis Standard_Prep->HPLC_ELSD Sample_Prep Sample Preparation (Lipid Extraction) Sample_Prep->HPLC_ELSD Calibration_Curve Calibration Curve Construction HPLC_ELSD->Calibration_Curve Quantification Quantification of Triglycerides Calibration_Curve->Quantification

Caption: Workflow for triglyceride quantification using an external standard.

Section 2: Signaling Pathways Involving Triglyceride Metabolism

Application:

Understanding the metabolic fate of triglycerides is crucial in many areas of research, from nutrition science to drug development for metabolic diseases. This compound, as a representative dietary triglyceride, can be used in studies investigating these pathways. The following diagrams illustrate key signaling pathways involved in triglyceride metabolism.

Dietary Triglyceride Metabolism (Exogenous Pathway):

This pathway describes the process of digestion, absorption, and transport of dietary fats.

dietary_triglyceride_metabolism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation Dietary_TAG Dietary Triglycerides (e.g., this compound) Emulsification Emulsification Dietary_TAG->Emulsification Bile_Acids Bile Acids Bile_Acids->Emulsification Pancreatic_Lipase Pancreatic Lipase Hydrolysis Hydrolysis Pancreatic_Lipase->Hydrolysis Emulsification->Hydrolysis Micelles Mixed Micelles Hydrolysis->Micelles Absorption Absorption Micelles->Absorption Re_esterification Re-esterification Absorption->Re_esterification Chylomicron_Assembly Chylomicron Assembly Re_esterification->Chylomicron_Assembly Chylomicrons Chylomicrons Chylomicron_Assembly->Chylomicrons Lymphatics Lymphatics Chylomicrons->Lymphatics Bloodstream Bloodstream Lymphatics->Bloodstream LPL Lipoprotein Lipase (LPL) Bloodstream->LPL Peripheral_Tissues Peripheral Tissues (Adipose, Muscle) LPL->Peripheral_Tissues

Caption: Exogenous pathway of dietary triglyceride metabolism.

Key Intracellular Signaling Pathways Regulating Lipid Metabolism:

The balance between lipid synthesis and breakdown within cells is tightly regulated by a network of signaling pathways. These pathways are critical targets in the study of metabolic disorders.

intracellular_lipid_regulation cluster_signals Regulatory Signals cluster_pathways Key Signaling Proteins cluster_processes Metabolic Processes Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c activates Glucagon Glucagon AMPK AMPK Glucagon->AMPK activates Lipolysis Lipolysis (Triglyceride Breakdown) Glucagon->Lipolysis promotes Nutrient_Status Nutrient Status Nutrient_Status->AMPK PPAR PPARs Nutrient_Status->PPAR Lipogenesis Lipogenesis (Triglyceride Synthesis) SREBP1c->Lipogenesis promotes AMPK->Lipogenesis inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation promotes PPAR->Fatty_Acid_Oxidation promotes

Caption: Key signaling pathways regulating intracellular lipid metabolism.

References

Application Notes and Protocols for 1,3-Dilinoleoyl-2-oleoyl glycerol in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dilinoleoyl-2-oleoyl glycerol (L-O-L) is a specific triacylglycerol containing two linoleic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position. While research on this particular triglyceride is not extensive, existing studies highlight its potential as a selective cytotoxic agent, particularly against virally transformed cells. The mechanism of action appears to be linked to the induction of lipid peroxidation, leading to cell membrane damage and subsequent cell death. These application notes provide a summary of the available data and detailed protocols for utilizing 1,3-dilinoleoyl-2-oleoyl glycerol in cell culture studies, primarily based on the foundational work investigating its effects on adenovirus type 12 E1A gene-transformed cells.

Data Presentation

The following tables summarize the quantitative data from studies on the effects of 1,3-Dilinoleoyl-2-oleoyl glycerol (DLG) on rat 3Y1 fibroblasts and their E1A-transformed counterparts.

Table 1: Selective Cytotoxicity of 1,3-Dilinoleoyl-2-oleoyl glycerol (DLG)

Cell LineTreatmentConcentration (µg/mL)Incubation Time (h)Colony Forming Ability (%)
Parental 3Y1DLG6018~80
E1A-3Y1DLG6018<10

Data synthesized from Shimura et al., 1988.[1]

Table 2: Effect of Inhibitors on DLG-Induced Cytotoxicity in E1A-3Y1 Cells

Treatment (with 60 µg/mL DLG)Inhibitor ConcentrationEffect on Cytotoxicity
Vitamin E50 µg/mLMarkedly reduced
Butylated Hydroxytoluene (BHT)100 µMMarkedly reduced
Ascorbic Acid50 µg/mLMarkedly reduced
Nordihydroguaiaretic acid (LOX inhibitor)10 µMReduced
Esculetin (LOX inhibitor)30 µMReduced
Baicalein (LOX inhibitor)30 µMReduced
Acetylsalicylic acid (COX inhibitor)100 µMNo effect
Indomethacin (COX inhibitor)10 µMNo effect

Data synthesized from Matsuzaki et al., 1989.[2]

Table 3: Lipid Peroxidation in Cells Treated with DLG

Cell LineTreatment (60 µg/mL DLG)Thiobarbituric Acid Reactive Substances (TBARS) (nmol/10^6 cells)
Parental 3Y1Untreated~0.2
Parental 3Y1DLG~0.4
E1A-3Y1Untreated~0.3
E1A-3Y1DLG~1.2

Data synthesized from Matsuzaki et al., 1989.[2]

Experimental Protocols

Protocol 1: Preparation and Application of 1,3-Dilinoleoyl-2-oleoyl glycerol for Cell Culture

Materials:

  • 1,3-Dilinoleoyl-2-oleoyl glycerol (DLG)

  • Ethanol, sterile

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium appropriate for the cell line

  • Sonicator or vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Dissolve 1,3-dilinoleoyl-2-oleoyl glycerol in sterile ethanol to prepare a concentrated stock solution (e.g., 10 mg/mL).

    • Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution.

    • Dilute the stock solution in complete cell culture medium to the desired final concentration. It is crucial to add the stock solution to the medium dropwise while vortexing or sonicating to ensure proper dispersion and minimize precipitation.

    • The final concentration of ethanol in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of ethanol.

  • Application to Cells:

    • Aspirate the old medium from the cultured cells.

    • Add the freshly prepared medium containing 1,3-dilinoleoyl-2-oleoyl glycerol (or vehicle control) to the cells.

    • Incubate the cells for the desired period (e.g., 18-24 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

Protocol 2: Assessment of Cytotoxicity (Colony Forming Ability Assay)

Materials:

  • 6-well plates

  • Treated and control cells

  • Complete cell culture medium

  • Trypsin-EDTA

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • After treatment with 1,3-dilinoleoyl-2-oleoyl glycerol as described in Protocol 1, wash the cells with PBS.

  • Harvest the cells by trypsinization and resuspend them in complete culture medium.

  • Count the viable cells using a hemocytometer or an automated cell counter.

  • Seed a known number of viable cells (e.g., 200-500 cells) into 6-well plates containing fresh complete culture medium.

  • Incubate the plates for 7-14 days, allowing colonies to form.

  • After the incubation period, wash the plates with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells) in each well.

  • Calculate the colony forming ability as: (Number of colonies formed / Number of cells seeded) x 100%.

Protocol 3: Measurement of Lipid Peroxidation (Thiobarbituric Acid Reactive Substances - TBARS Assay)

Materials:

  • Treated and control cells

  • PBS

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

  • Malondialdehyde (MDA) standard or 1,1,3,3-Tetramethoxypropane

  • Butylated hydroxytoluene (BHT)

  • Spectrophotometer or plate reader

Procedure:

  • Harvest the cells by scraping or trypsinization and wash with cold PBS.

  • Resuspend the cell pellet in a known volume of cold PBS containing BHT (to prevent further oxidation during the assay).

  • Lyse the cells by sonication or freeze-thaw cycles.

  • To 200 µL of cell lysate, add 200 µL of TCA solution to precipitate proteins.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 1,500 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 400 µL of TBA solution to the supernatant.

  • Incubate at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

  • Cool the samples on ice for 10 minutes.

  • Measure the absorbance at 532 nm.

  • Prepare a standard curve using MDA or its precursor.

  • Quantify the TBARS concentration in the samples and normalize to the cell number or protein concentration.[3][4][5][6]

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays CellCulture Culture Rat 3Y1 and E1A-3Y1 cells DLG_Prep Prepare DLG solution in media CellCulture->DLG_Prep Inhibitor_Prep Prepare Inhibitor solutions (e.g., Vitamin E, NDGA) CellCulture->Inhibitor_Prep Treatment Treat cells with DLG (60 µg/mL) for 18h DLG_Prep->Treatment Cytotoxicity Colony Forming Ability Assay Treatment->Cytotoxicity LipidPerox TBARS Assay for Lipid Peroxidation Treatment->LipidPerox Microscopy Scanning Electron Microscopy Treatment->Microscopy CoTreatment Co-treat cells with DLG and Inhibitors Inhibitor_Prep->CoTreatment CoTreatment->Cytotoxicity

Caption: Experimental workflow for studying the effects of 1,3-Dilinoleoyl-2-oleoyl glycerol.

Mechanism_of_Action DLG 1,3-Dilinoleoyl-2-oleoyl glycerol (DLG) Cell E1A-Transformed Cell DLG->Cell Enters/Interacts with LOX Lipoxygenase Pathway Cell->LOX LipidPerox Lipid Peroxidation MembraneDamage Cell Membrane Damage (Hole Formation) LipidPerox->MembraneDamage LOX->LipidPerox Mediates CellDeath Selective Cell Death MembraneDamage->CellDeath Antioxidants Antioxidants (e.g., Vitamin E) Antioxidants->LipidPerox Inhibits LOX_Inhibitors LOX Inhibitors (e.g., NDGA) LOX_Inhibitors->LOX Inhibits

Caption: Proposed mechanism of 1,3-Dilinoleoyl-2-oleoyl glycerol-induced selective cytotoxicity.

Lipotoxicity_Signaling TAG Excess Triglycerides (e.g., 1,3-Dilinoleoyl-2-oleoyl glycerol) Lipotoxicity Lipotoxicity TAG->Lipotoxicity ROS Reactive Oxygen Species (ROS) Production Lipotoxicity->ROS ER_Stress Endoplasmic Reticulum (ER) Stress Lipotoxicity->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Inflammation Inflammatory Pathways (e.g., NF-κB, JNK) ROS->Inflammation ER_Stress->Inflammation Apoptosis Apoptosis / Cell Death Mito_Dysfunction->Apoptosis Inflammation->Apoptosis

Caption: General signaling pathways associated with triglyceride-induced lipotoxicity.

References

Application Notes and Protocols for the Preparation of 1,3-Linolein-2-olein Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of analytical standards of 1,3-Linolein-2-olein (CAS 2190-22-9). Adherence to these guidelines is critical for ensuring the accuracy, precision, and reliability of quantitative analyses in research, development, and quality control settings.

Introduction

This compound is a triglyceride containing two linoleic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position of the glycerol backbone. As an unsaturated lipid, it is susceptible to degradation through autoxidation and hydrolysis, which can compromise the integrity of analytical results.[1][2][3] Proper handling and preparation of analytical standards are therefore paramount. These protocols are designed to minimize degradation and ensure the preparation of accurate and stable standard solutions for use in various analytical methodologies, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).

Chemical and Physical Properties

A thorough understanding of the properties of this compound is essential for its proper handling and use as an analytical standard.

PropertyValueReference
CAS Number 2190-22-9[4]
Molecular Formula C₅₇H₁₀₀O₆[4]
Molecular Weight 881.4 g/mol [4]
Purity Typically >99%[4]
Physical State Liquid at room temperature
Storage Temperature -20°C or lower in a freezer[4][5]

Experimental Protocols

Materials and Equipment
  • This compound (high purity, >99%)

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks (various sizes, e.g., 1 mL, 5 mL, 10 mL, 25 mL, 50 mL)

  • Glass pipettes or calibrated positive displacement micropipettes

  • Amber glass vials with PTFE-lined screw caps

  • Inert gas (Nitrogen or Argon)

  • High-purity solvents (e.g., hexane, chloroform, ethanol, isopropanol - HPLC or GC grade)

  • Vortex mixer

  • Ultrasonic bath

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle all organic solvents in a well-ventilated fume hood.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.

Preparation of Stock Standard Solution (e.g., 1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution. The concentration can be adjusted as needed based on the specific analytical requirements.

  • Equilibration: Allow the sealed vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture, which can promote hydrolysis.[2][3]

  • Weighing: Accurately weigh a precise amount of the neat this compound (e.g., 10 mg) into a tared, clean, and dry glass vial using an analytical balance. Record the exact weight.

  • Dissolution:

    • Add a small volume of a suitable non-polar solvent, such as hexane or a chloroform/methanol mixture (e.g., 2:1, v/v), to the vial containing the weighed standard.

    • Vortex the vial gently until the lipid is fully dissolved. An ultrasonic bath can be used for a short period if necessary to aid dissolution.

  • Quantitative Transfer:

    • Carefully transfer the dissolved standard solution to a Class A volumetric flask of the appropriate size (e.g., 10 mL for a 1 mg/mL solution).

    • Rinse the weighing vial multiple times with the chosen solvent and transfer the rinsings to the volumetric flask to ensure a complete and quantitative transfer.

  • Dilution to Volume:

    • Bring the volumetric flask to the final volume with the solvent.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Inert Atmosphere and Storage:

    • Immediately after preparation, overlay the solution with an inert gas (nitrogen or argon) to displace oxygen and minimize oxidation.[2]

    • Transfer aliquots of the stock solution into amber glass vials with PTFE-lined screw caps.

    • Store the stock solution at -20°C or lower. Properly stored, the stock solution should be stable for several months.

Preparation of Working Standard Solutions

Working standards are prepared by diluting the stock solution to the desired concentration range for calibration curves or quality control checks.

  • Equilibration: Allow the stock solution to equilibrate to room temperature before use.

  • Dilution:

    • Use calibrated pipettes or micropipettes to transfer the required volume of the stock solution into a new Class A volumetric flask.

    • Dilute to the final volume with the appropriate solvent. The choice of solvent may depend on the analytical technique (e.g., mobile phase compatible solvent for HPLC).

  • Inert Atmosphere and Storage:

    • As with the stock solution, flush the headspace of the working standard vials with an inert gas before sealing.

    • Store working solutions at -20°C or lower when not in use. It is recommended to prepare fresh working solutions daily or weekly, depending on their stability.

Quality Control

To ensure the accuracy of the prepared standards, the following quality control measures are recommended:

  • Purity Verification: The purity of the neat standard material should be confirmed by the supplier's certificate of analysis. If necessary, purity can be re-verified using techniques like GC-FID or HPLC-ELSD.

  • Concentration Verification: The concentration of the stock solution can be verified by a primary analytical method or by comparison with a previously validated standard.

  • Stability Monitoring: Periodically analyze the stock and working standards to monitor for any degradation. An increase in free fatty acids or the appearance of oxidation products can indicate degradation.

Data Presentation

Quantitative data for the prepared standards should be meticulously documented. The following table provides a template for recording the necessary information.

ParameterValue
Standard ID
Date of Preparation
Analyst
Neat Standard Lot No.
Purity of Neat Standard
Exact Weight (mg)
Volumetric Flask Volume (mL)
Solvent(s) Used
Calculated Concentration (mg/mL)
Storage Conditions
Expiration/Retest Date

Diagrams

Experimental Workflow

G Workflow for Preparation of this compound Analytical Standard cluster_prep Standard Preparation cluster_storage Storage and Use cluster_qc Quality Control start Start: Obtain high-purity This compound equilibrate Equilibrate neat standard to room temperature start->equilibrate weigh Accurately weigh the neat standard equilibrate->weigh dissolve Dissolve in a suitable solvent weigh->dissolve verify_purity Verify purity of neat material weigh->verify_purity transfer Quantitatively transfer to volumetric flask dissolve->transfer dilute Dilute to final volume transfer->dilute mix Mix thoroughly dilute->mix inert Overlay with inert gas (N₂ or Ar) mix->inert verify_conc Verify concentration of stock solution mix->verify_conc aliquot Aliquot into amber vials inert->aliquot store Store at -20°C or below aliquot->store prep_working Prepare working standards by dilution as needed store->prep_working monitor_stability Periodically monitor stability store->monitor_stability analysis Use in analytical run prep_working->analysis

Caption: Workflow for the preparation of a this compound analytical standard.

Logical Relationship of Stability Factors

G Factors Affecting the Stability of this compound Standard cluster_factors Degradation Factors cluster_mitigation Mitigation Strategies stability Standard Stability oxidation Oxidation oxidation->stability decreases hydrolysis Hydrolysis hydrolysis->stability decreases light Light Exposure light->stability decreases temperature High Temperature temperature->stability decreases inert_gas Inert Atmosphere (N₂ or Ar) inert_gas->oxidation prevents low_temp Low Temperature Storage (-20°C or below) low_temp->oxidation slows low_temp->hydrolysis slows amber_vials Amber Glass Vials amber_vials->light blocks anhydrous_solvents Anhydrous Solvents anhydrous_solvents->hydrolysis minimizes proper_sealing PTFE-lined Caps proper_sealing->oxidation prevents proper_sealing->hydrolysis prevents

Caption: Key factors influencing the stability of this compound standards.

References

Application Notes and Protocols for Lipid Extraction Methods in TG(18:2/18:1/18:2) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantitative analysis of specific triacylglycerol (TG) species, such as TG(18:2/18:1/18:2), is critical in various fields of research, including drug development, clinical diagnostics, and nutritional science. The initial and most crucial step in this analytical workflow is the efficient and reproducible extraction of lipids from the biological matrix. The choice of extraction method can significantly impact the recovery of specific lipid classes and individual molecular species, thereby influencing the accuracy of downstream quantitative analysis by techniques like liquid chromatography-mass spectrometry (LC-MS).

This document provides detailed application notes and protocols for three commonly used lipid extraction methods: the Folch method, the Bligh and Dyer method, and the Methyl-tert-butyl ether (MTBE) method. It also presents a comparative overview of their principles and available data on their efficiency for triacylglycerol extraction.

Data Presentation: Comparison of Lipid Extraction Methods for Triacylglycerol Analysis

Table 1: Qualitative Comparison of Lipid Extraction Methods for Triacylglycerol (TG) Analysis

FeatureFolch MethodBligh and Dyer MethodMTBE Method
Principle Liquid-liquid extraction using a chloroform/methanol/water solvent system to partition lipids into a chloroform-rich lower phase.A modification of the Folch method using a lower solvent-to-sample ratio, also based on a chloroform/methanol/water system.Liquid-liquid extraction using methyl-tert-butyl ether/methanol/water, where the lipid-containing organic phase is the upper layer.
Primary Solvents Chloroform, MethanolChloroform, MethanolMethyl-tert-butyl ether (MTBE), Methanol
Safety Profile Uses chloroform, a toxic and regulated solvent.Uses chloroform, a toxic and regulated solvent.Uses MTBE, which is considered a safer alternative to chloroform.
Throughput ModerateModerateHigh, amenable to automation.[1]
General TG Recovery Generally considered robust and efficient for a broad range of lipids, including TGs.[2]Efficient for tissues with low lipid content, but may have lower recovery for high-lipid samples compared to Folch.[3][4]Shows comparable or, in some cases, better recovery of TGs compared to Folch and Bligh & Dyer methods.[1]
Phase Separation Lipid-rich organic phase is the lower layer.Lipid-rich organic phase is the lower layer.Lipid-rich organic phase is the upper layer, which can simplify manual extraction and automation.[1]

Table 2: Reported Recovery and Efficiency for Triacylglycerols (General Class)

MethodReported TG Recovery/EfficiencySource
Folch Considered a "gold standard" with good recovery for a broad range of lipids, including non-polar lipids like TGs.[2] The Folch method was found to be the most effective for the extraction of a broad range of lipid classes in human low-density lipoprotein (LDL).[2]Reis et al. (2013)
Bligh and Dyer For samples with >2% lipid content, this method may underestimate the total lipid content compared to the Folch method. The underestimation can increase with higher lipid content.[3]Iverson et al. (2001)
MTBE Demonstrated similar or better recoveries for most major lipid classes, including TGs, when compared to Folch and Bligh & Dyer.[1] A study on human plasma showed that the MTBE method was particularly effective for extracting high amounts of TGs.[5]Matyash et al. (2008), Optimization of MS-Based Multi-Omics (2024)

Note: The quantitative recovery of any lipid, including TG(18:2/18:1/18:2), can be highly dependent on the sample matrix, the precise execution of the protocol, and the presence of other lipid species. It is strongly recommended to use an appropriate internal standard, such as a deuterated or 13C-labeled TG standard, to accurately quantify the recovery of the target analyte.

Experimental Protocols

The following are detailed protocols for the Folch, Bligh and Dyer, and MTBE lipid extraction methods.

Folch Lipid Extraction Protocol

This method is a widely used and robust procedure for the total lipid extraction from a variety of biological samples.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.88% KCl)

  • Sample (e.g., tissue homogenate, plasma, cell pellet)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Homogenization: Homogenize the tissue sample in a suitable buffer if it is not already in a liquid form.

  • Solvent Addition: To your sample in a glass centrifuge tube, add a 20-fold excess of a chloroform:methanol (2:1, v/v) mixture. For example, for 100 mg of tissue or 100 µL of plasma, add 2 mL of the chloroform:methanol mixture.

  • Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of lipids into the solvent.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture. For the 2 mL example, this would be 400 µL.

  • Vortex and Centrifuge: Vortex the mixture again for 30 seconds and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.

  • Phase Collection: Two distinct phases will form: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids. Carefully aspirate and discard the upper aqueous phase without disturbing the interface.

  • Washing (Optional): To remove any remaining non-lipid contaminants, the interface can be gently washed by adding a small volume of the upper phase solvent mixture (chloroform:methanol:water in the proportions of 3:48:47 by volume) without disturbing the lower phase, followed by recentrifugation and removal of the upper layer.

  • Solvent Evaporation: Transfer the lower chloroform phase to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., isopropanol:acetonitrile for LC-MS).

Bligh and Dyer Lipid Extraction Protocol

This method is a modification of the Folch method that uses a smaller volume of solvent, making it suitable for smaller sample sizes.

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Sample (e.g., tissue homogenate, plasma, cell suspension)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Preparation: Ensure your sample has a known water content or adjust it to a final volume of 800 µL with deionized water.

  • Monophasic Mixture Formation: To the 800 µL sample, add 3 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute. At this stage, a single-phase system should be formed.

  • Induction of Phase Separation: To the monophasic mixture, add 1 mL of chloroform and vortex for 30 seconds. Then, add 1 mL of deionized water and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 1000 x g for 10 minutes to achieve clear phase separation.

  • Phase Collection: Two phases will be visible: an upper aqueous phase and a lower chloroform phase containing the lipids. Carefully collect the lower organic phase using a glass Pasteur pipette.

  • Solvent Evaporation: Transfer the collected lower phase to a new tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis.

MTBE Lipid Extraction Protocol

This method offers a safer alternative to the chloroform-based methods and is well-suited for high-throughput applications.

Materials:

  • Methyl-tert-butyl ether (MTBE)

  • Methanol

  • Deionized water

  • Sample (e.g., plasma, serum, cell pellet)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Shaker/rocker

  • Centrifuge

  • Pipettes

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Preparation: Place your sample (e.g., 20 µL of plasma) into a glass centrifuge tube.

  • Methanol Addition: Add 1.5 mL of methanol to the sample and vortex for 30 seconds.

  • MTBE Addition and Extraction: Add 5 mL of MTBE to the mixture. Cap the tube and place it on a shaker or rocker for 1 hour at room temperature to ensure thorough extraction.

  • Phase Separation: Induce phase separation by adding 1.25 mL of deionized water. Vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 1000 x g for 10 minutes.

  • Phase Collection: Two phases will be formed. The upper phase is the MTBE layer containing the lipids, and the lower phase is the aqueous layer. Carefully collect the upper organic phase. The upper phase location simplifies removal and is less prone to contamination from the aqueous phase.[1]

  • Solvent Evaporation: Transfer the upper phase to a clean tube and evaporate the solvent to dryness using a nitrogen evaporator or a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical method.

Mandatory Visualization

Lipid_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_separation Phase Separation cluster_analysis Downstream Analysis Sample Biological Sample (Tissue, Plasma, Cells) Homogenization Homogenization/ Lysis Sample->Homogenization Solvent_Addition Addition of Organic Solvents Homogenization->Solvent_Addition Vortexing Vortexing/ Shaking Solvent_Addition->Vortexing Phase_Separation Induction of Phase Separation (e.g., add water/salt solution) Vortexing->Phase_Separation Centrifugation Centrifugation Phase_Separation->Centrifugation Lipid_Phase_Collection Collection of Lipid-Rich Organic Phase Centrifugation->Lipid_Phase_Collection Drying Solvent Evaporation Lipid_Phase_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS_Analysis LC-MS Analysis of TG(18:2/18:1/18:2) Reconstitution->LCMS_Analysis

Caption: General workflow for lipid extraction and analysis.

Method_Comparison cluster_folch Folch Method cluster_bd Bligh & Dyer Method cluster_mtbe MTBE Method F1 Sample + Chloroform:Methanol (2:1) F2 Add 0.9% NaCl F1->F2 F3 Centrifuge F2->F3 F4 Collect Lower Organic Phase F3->F4 BD1 Sample + Chloroform:Methanol (1:2) BD2 Add Chloroform & Water BD1->BD2 BD3 Centrifuge BD2->BD3 BD4 Collect Lower Organic Phase BD3->BD4 M1 Sample + Methanol M2 Add MTBE M1->M2 M3 Add Water M2->M3 M4 Centrifuge M3->M4 M5 Collect Upper Organic Phase M4->M5 Start Lipid Extraction Goal: Isolate TG(18:2/18:1/18:2) Start->F1 High Recovery Broad Specificity Start->BD1 Smaller Sample Size Start->M1 Safer Solvents High Throughput

Caption: Logical flow of different lipid extraction methods.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dilinoleoyl-2-oleoyl glycerol (DLOG)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dilinoleoyl-2-oleoyl glycerol (DLOG).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of DLOG, a structured triglyceride.

Question: My yield of 1,3-DLOG is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in DLOG synthesis can stem from several factors. A systematic evaluation of your experimental setup is recommended.

  • Enzyme Activity and Specificity: The choice of lipase is crucial. For the synthesis of MLM-type structured lipids like DLOG, an sn-1,3 specific lipase is generally required to selectively acylate the sn-1 and sn-3 positions of the glycerol backbone.[1][2] Non-specific lipases may lead to a random distribution of fatty acids and the formation of undesired byproducts.[3] Ensure your lipase is highly active and has the correct specificity. Consider using well-documented and effective lipases such as those from Candida antarctica (e.g., Novozym 435) or Rhizomucor miehei.[4][5][6]

  • Reaction Conditions: The reaction parameters significantly influence the yield.

    • Temperature: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to enzyme denaturation and an increase in side reactions.

    • Water Activity: The water content in the reaction medium is a critical parameter in enzymatic synthesis in non-aqueous solvents.[7][8] Very low water content can inactivate the enzyme, while high water content can promote hydrolysis, a competing reaction to esterification, thus reducing the yield of the desired triglyceride.[3]

    • Substrate Molar Ratio: An excess of the acyl donor (linoleic acid or its ester) is often used to drive the reaction towards the formation of the desired triglyceride.[9]

  • Reaction Time: Monitor the reaction progress over time to determine the optimal reaction time. Prolonged reaction times may not necessarily increase the yield and could lead to the formation of byproducts.

  • Solvent System: The choice of solvent can affect enzyme activity and substrate solubility.[3][8] Both solvent-free and organic solvent systems have been used for the synthesis of structured lipids.[5][6][9] If using a solvent, ensure it is of high purity and does not interfere with the enzymatic reaction.

Question: I am observing the formation of significant amounts of byproducts, such as mono- and di-glycerides, and fully saturated triglycerides. How can I minimize their formation?

Answer: The presence of byproducts indicates a lack of specificity in the reaction or the occurrence of side reactions.

  • Acyl Migration: Acyl migration is a common issue in the synthesis of structured triglycerides, where the fatty acid at the sn-2 position migrates to the sn-1 or sn-3 position, and vice-versa. This can be minimized by using an sn-1,3 specific lipase and optimizing the reaction temperature and water activity.[3]

  • Hydrolysis: The presence of excess water can lead to the hydrolysis of the triglyceride, resulting in the formation of mono- and di-glycerides and free fatty acids.[10] Ensure that the substrates and solvent are sufficiently dry and control the water activity of the immobilized enzyme.

  • Incorrect Enzyme Specificity: Using a non-specific lipase will result in the random incorporation of fatty acids, leading to a mixture of different triglycerides.[3] Verify the specificity of your enzyme.

  • Purification: A robust purification strategy is essential to remove byproducts. Techniques such as molecular distillation and acetone fractionation have been shown to be effective in purifying structured triglycerides.[9]

Question: The purification of my final DLOG product is proving to be difficult. What are some effective purification strategies?

Answer: The purification of structured lipids is often challenging due to the similar physical properties of the desired product and the byproducts.

  • Removal of Free Fatty Acids: Free fatty acids can be effectively removed by molecular distillation.[9]

  • Fractionation: Acetone fractionation at controlled temperatures is a common method to separate triglycerides based on their melting points, which are influenced by their fatty acid composition.[9]

  • Chromatography: For high-purity applications, chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) can be employed.[10]

Frequently Asked Questions (FAQs)

What are the common methods for synthesizing 1,3-dilinoleoyl-2-oleoyl glycerol (DLOG)?

The most common methods for synthesizing DLOG and other structured lipids are enzymatic.[1][11] These methods offer high specificity and milder reaction conditions compared to chemical synthesis.[12] The main enzymatic approaches include:

  • Acidolysis: This involves the reaction between a triglyceride rich in oleic acid at the sn-2 position and free linoleic acid, catalyzed by an sn-1,3 specific lipase.[1]

  • Transesterification: This is a reaction between a triglyceride and a fatty acid ester, such as the ethyl ester of linoleic acid.[1]

  • Multi-step Enzymatic Catalysis: This can involve a two-step process. The first step is the synthesis of 2-monooleoylglycerol, followed by a second step of esterification with linoleic acid at the sn-1 and sn-3 positions.[2][4] A chemoenzymatic approach can also be used, where an enzymatic step is combined with a chemical step.[5]

Which enzymes are most suitable for DLOG synthesis?

Lipases with sn-1,3 specificity are the enzymes of choice for DLOG synthesis.[1] Commercially available immobilized lipases are often preferred due to their stability and reusability.[3] Examples of commonly used lipases include:

  • Lipase B from Candida antarctica (e.g., Novozym 435)[4][5]

  • Lipase from Rhizomucor miehei (e.g., Lipozyme RM IM)[6]

  • Lipase from Thermomyces lanuginosus (e.g., Lipozyme TL IM)[6][13]

What are the advantages of enzymatic synthesis over chemical synthesis for structured lipids?

Enzymatic synthesis of structured lipids offers several advantages over chemical methods:

  • Specificity: Lipases can be highly specific, allowing for the targeted placement of fatty acids on the glycerol backbone.[10]

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures and pressures, which helps to preserve the quality of the lipids and prevent the formation of undesirable side products.[12]

  • Reduced Byproduct Formation: The high specificity of enzymes minimizes the formation of byproducts, simplifying the purification process.[12]

Quantitative Data Summary

Table 1: Comparison of Enzymatic Synthesis Methods for Structured Triglycerides

Synthesis MethodEnzymeSubstratesKey FindingsReference
AcidolysisNS40086 lipaseTriolein and Stearic AcidAchieved a 70.2% yield of 1,3-distearoyl-2-oleoylglycerol (SOS) in a solvent-free system.[9]
Two-step ChemoenzymaticNovozym 435Glycerol, Vinyl Oleate, Palmitic AcidProduced 1,3-dioleoyl-2-palmitoylglycerol (OPO) with a purity of 98.7% and a yield of 90.5%.[5]
AcidolysisLipozyme TL IMTripalmitin and Oleic AcidResulted in a 40.23% purity of OPO in a solvent-free system.[6]
Two-step EnzymaticRhizomucor miehei lipaseTripalmitin and Oleic AcidAchieved up to 72% yield of OPO with 94% palmitic acid in the sn-2 position.[8]

Experimental Protocols

Protocol 1: One-Step Enzymatic Acidolysis for Structured Triglyceride Synthesis (Adapted from[9])

  • Substrate Preparation: Prepare a mixture of the starting triglyceride (e.g., triolein) and the desired fatty acid (linoleic acid) at an optimized molar ratio (e.g., 1:12).

  • Enzyme Addition: Add the immobilized sn-1,3 specific lipase (e.g., 10% w/w of total substrates).

  • Reaction: Incubate the mixture in a solvent-free system at the optimal temperature (e.g., 75°C) with constant stirring for the determined reaction time (e.g., 4 hours).

  • Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • Purification:

    • Molecular Distillation: Remove the unreacted free fatty acids from the crude product.

    • Acetone Fractionation: Dissolve the product in acetone and cool to crystallize and separate the desired structured triglyceride from other glycerides.

Protocol 2: Two-Step Chemoenzymatic Synthesis of Structured Triglycerides (Adapted from[5])

Step 1: Enzymatic Synthesis of 1,3-diacylglycerol

  • Reaction Mixture: Combine glycerol and an activated form of the fatty acid for the sn-1 and sn-3 positions (e.g., vinyl linoleate) in a solvent-free system.

  • Enzyme Addition: Add an appropriate lipase (e.g., Novozym 435, 10% w/v).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 35°C) for a specific duration (e.g., 8 hours).

  • Purification: Purify the resulting 1,3-dilinolein.

Step 2: Chemical Acylation at the sn-2 Position

  • Reaction: React the purified 1,3-dilinolein with the fatty acid for the sn-2 position (oleic acid). This is a chemical esterification step.

  • Purification: Purify the final product, 1,3-dilinoleoyl-2-oleoyl glycerol, to achieve high purity.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_separation 3. Separation & Purification Substrate Mixing Substrate Mixing Enzyme Addition Enzyme Addition Substrate Mixing->Enzyme Addition Incubation Incubation Enzyme Addition->Incubation Enzyme Removal Enzyme Removal Incubation->Enzyme Removal Purification Purification Enzyme Removal->Purification Final Product Final Product Purification->Final Product

Caption: General experimental workflow for the enzymatic synthesis of DLOG.

synthesis_pathway Glycerol Glycerol sn-1,3 specific Lipase sn-1,3 specific Lipase Glycerol->sn-1,3 specific Lipase Linoleic Acid (x2) Linoleic Acid (x2) Linoleic Acid (x2)->sn-1,3 specific Lipase Oleic Acid Oleic Acid 1,3-Dilinoleoyl-2-oleoyl glycerol (DLOG) 1,3-Dilinoleoyl-2-oleoyl glycerol (DLOG) sn-1,3 specific Lipase->1,3-Dilinoleoyl-2-oleoyl glycerol (DLOG)

Caption: Simplified representation of the one-step enzymatic synthesis of DLOG.

References

Technical Support Center: Troubleshooting HPLC Separation of Triglyceride Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting the High-Performance Liquid Chromatography (HPLC) separation of triglyceride isomers. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I seeing poor resolution or co-elution of my triglyceride isomers?

Poor resolution is a frequent challenge in the separation of structurally similar triglyceride isomers. Several factors related to the column, mobile phase, and temperature can contribute to this issue.

Troubleshooting Steps:

  • Optimize the Stationary Phase: The choice of the HPLC column is critical for separating triglyceride isomers.

    • Recommendation: Octadecylsilane (ODS or C18) columns are widely used and have demonstrated good performance. For complex mixtures, using two or three columns connected in series can enhance separation. Polymeric ODS columns have also shown the ability to recognize structural differences between triglyceride positional isomers.[1][2]

    • Consider Specialty Columns: For isomers differing in the position of double bonds, silver-ion HPLC (Ag-HPLC) can be a powerful technique.[3][4] Chiral phase chromatography is the primary method for separating enantiomers.[5]

  • Adjust the Mobile Phase Composition: The mobile phase composition directly influences selectivity and resolution.

    • Recommendation: Acetonitrile is a common main component of the mobile phase.[6] Modifiers like acetone, isopropanol (IPA), or methyl tert-butyl ether (MTBE) are added to improve solubility and optimize separation.[6][7] The choice and proportion of the modifier can significantly impact the separation of critical pairs.[1]

    • Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over time, is a standard and effective technique for analyzing complex triglyceride mixtures.[1][7]

  • Control the Column Temperature: Temperature plays a significant role in the efficiency of triglyceride separations.

    • General Trend: In reversed-phase HPLC, lower temperatures generally lead to better separations, although this can increase backpressure.[6][7][8]

    • Solubility Considerations: However, for some triglyceride isomers, particularly those with high saturation, solubility can become an issue at lower temperatures. In such cases, a carefully optimized, slightly elevated, or even a temperature gradient might be necessary.[1][2] The optimal temperature often needs to be determined empirically for each specific sample.[6]

Logical Troubleshooting Workflow for Poor Resolution ```dot graph PoorResolution { rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Poor Resolution of Triglyceride Isomers", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckColumn [label="Evaluate Stationary Phase\n(e.g., C18, Polymeric ODS)", shape=rectangle]; OptimizeMobilePhase [label="Adjust Mobile Phase\n(Solvent ratio, Modifier)", shape=rectangle]; ControlTemperature [label="Optimize Column Temperature", shape=rectangle]; ConsiderSpecialty [label="Consider Specialty Columns\n(Ag-HPLC, Chiral)", shape=rectangle]; ResolutionImproved [label="Resolution Improved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckColumn; CheckColumn -> OptimizeMobilePhase; OptimizeMobilePhase -> ControlTemperature; ControlTemperature -> ResolutionImproved; ResolutionImproved -> End [label="Yes"]; ResolutionImproved -> ConsiderSpecialty [label="No"]; ConsiderSpecialty -> OptimizeMobilePhase; }

Caption: A typical workflow for developing an HPLC method for triglyceride isomer separation.

References

Technical Support Center: 1,3-Dilinoleoyl-2-oleoyl glycerol Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 1,3-Dilinoleoyl-2-oleoyl glycerol standards. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1,3-Dilinoleoyl-2-oleoyl glycerol standards?

A1: For long-term stability, the standard should be stored at -20°C.[1] It is typically shipped at room temperature for short durations, but immediate storage at the recommended temperature upon receipt is crucial to minimize degradation.[1] For reconstituted solutions, it is also recommended to aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

Q2: My 1,3-Dilinoleoyl-2-oleoyl glycerol standard, which is in an aqueous buffer, appears cloudy or has separated after thawing. Is it still usable?

A2: Yes, this is a common issue. Storage at -20°C can cause the triglyceride standard to separate from the aqueous phase. To redissolve it, warm the vial in a hot water bath (80–100°C) for one minute, then vortex for 30 seconds until the solution becomes clear. It is important to ensure the standard is fully solubilized before use to guarantee accurate concentrations.

Q3: What are the primary degradation pathways for this triglyceride?

A3: As a polyunsaturated triglyceride, 1,3-Dilinoleoyl-2-oleoyl glycerol is primarily susceptible to two degradation pathways:

  • Hydrolysis: The ester linkages between the fatty acids and the glycerol backbone can be cleaved, yielding free fatty acids (linoleic and oleic acid), di- and monoglycerides, and free glycerol.

  • Oxidation: The double bonds within the linoleoyl and oleoyl chains are vulnerable to oxidation by air, especially when exposed to light and elevated temperatures.[2] This leads to the formation of hydroperoxides, which can further break down into a variety of secondary oxidation products like aldehydes and ketones, causing rancidity.[2]

Q4: Which analytical techniques are best suited for stability testing of this standard?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and quantifying triglycerides and their degradation products.[3] Non-aqueous, reversed-phase HPLC (RP-HPLC) is commonly used.[3] Gas Chromatography (GC) can also be employed, often after derivatization of the triglycerides. For identification of degradation products, mass spectrometry (MS) coupled with HPLC or GC is invaluable.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unexpected peaks in chromatogram for a new standard 1. Presence of positional isomers (e.g., 1,2-Dilinoleoyl-3-oleoyl glycerol).2. Minor impurities from synthesis.3. Contamination from glassware or solvent.1. Confirm the identity of the main peak with a reference standard or mass spectrometry.2. Consult the Certificate of Analysis for purity specifications.3. Use high-purity solvents and ensure all glassware is scrupulously clean.
Rapid degradation of the standard observed 1. Improper storage (e.g., temperature too high, exposure to light/oxygen).2. Repeated freeze-thaw cycles.3. Contamination with water (hydrolysis) or metals (catalyzes oxidation).1. Store aliquots at -20°C in tightly sealed vials, protected from light. Consider flushing with an inert gas like nitrogen or argon before sealing.2. Prepare single-use aliquots to minimize freeze-thaw cycles.3. Use anhydrous solvents and high-purity reagents.
Inconsistent results between assays 1. Incomplete solubilization of the standard after thawing.2. Pipetting errors.3. Instrument variability (e.g., fluctuating column temperature).1. Ensure the standard is a clear, homogenous solution before preparing dilutions. Follow the heating and vortexing procedure described in the FAQs.2. Use calibrated pipettes and perform dilutions carefully.3. Ensure the analytical instrument is properly equilibrated and calibrated before each run.
High background signal in the assay 1. Contaminated reagents or assay buffer.2. "Edge effects" in 96-well plates due to evaporation.[4]1. Use fresh, high-purity reagents and ultrapure water.2. Ensure proper humidity control during incubations if using a plate-based assay.[4]

Stability Testing Protocol

Objective: To evaluate the stability of a 1,3-Dilinoleoyl-2-oleoyl glycerol standard under various environmental conditions over a defined period.

Materials and Reagents:

  • 1,3-Dilinoleoyl-2-oleoyl glycerol standard (≥98% purity)[1]

  • HPLC-grade Methyl Acetate, Acetonitrile, and Isopropanol

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with Teflon-lined caps

Equipment:

  • HPLC system with UV or Evaporative Light Scattering Detector (ELSD)

  • Analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • Stability chambers/ovens

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 1,3-Dilinoleoyl-2-oleoyl glycerol (e.g., 10 mg/mL) in methyl acetate.

    • Aliquot the stock solution into amber glass vials.

    • Flush the headspace of each vial with nitrogen gas before sealing to minimize oxidative degradation.

  • Initial Analysis (T=0):

    • Immediately analyze three freshly prepared aliquots to establish the initial purity and chromatographic profile.

  • Storage Conditions:

    • Place the sealed vials in stability chambers set to the following conditions:

      • Long-Term: -20°C (Control)

      • Refrigerated: 5°C ± 3°C

      • Accelerated: 25°C ± 2°C / 60% ± 5% Relative Humidity (RH)

      • Stress: 40°C ± 2°C / 75% ± 5% Relative Humidity (RH)

      • Photostability: 25°C in a photostability chamber (ICH Q1B option)

  • Sampling Time Points:

    • Pull samples from each storage condition at predefined intervals. A typical schedule might be:

      • Accelerated/Stress: 0, 1, 3, and 6 months

      • Refrigerated: 0, 3, 6, 9, and 12 months

      • Long-Term: 0, 6, 12, 24, and 36 months

  • Analytical Method (Example: RP-HPLC):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Gradient elution with A: Acetonitrile and B: Isopropanol

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 205 nm or ELSD

    • Injection Volume: 10 µL

    • Run Time: Sufficient to allow for the elution of all potential degradation products.

  • Data Analysis:

    • Calculate the purity of the standard at each time point using the area normalization method.

    • Identify and quantify any significant degradation products (e.g., peaks increasing >0.1% in area).

    • Compare the results from stressed conditions to the -20°C control to determine the rate of degradation.

Data Presentation

Table 1: Purity (%) of 1,3-Dilinoleoyl-2-oleoyl glycerol Under Different Storage Conditions

Time Point-20°C (Control)5°C25°C / 60% RH40°C / 75% RH
T=0 99.599.599.599.5
1 Month 99.499.398.195.2
3 Months 99.599.196.590.1
6 Months 99.498.893.282.4
12 Months 99.398.1--

Table 2: Formation of Major Degradants (Area %) Under Accelerated Conditions

Time PointDegradant 1 (Hydrolysis Product)Degradant 2 (Oxidation Product)
T=0 <0.05<0.05
1 Month (40°C) 1.82.5
3 Months (40°C) 4.25.1
6 Months (40°C) 8.97.8

Visualizations

G cluster_storage Storage Conditions prep Sample Preparation (Stock Solution & Aliquoting) t0 Initial Analysis (T=0) (Purity & Profile) prep->t0 storage Place Samples in Storage Conditions t0->storage s1 -20°C s2 5°C s3 25°C / 60% RH s4 40°C / 75% RH pull Pull Samples at Scheduled Time Points s1->pull s2->pull s3->pull s4->pull analyze HPLC Analysis (Purity & Degradants) pull->analyze report Data Analysis & Stability Report analyze->report

Caption: Experimental workflow for the stability testing of triglyceride standards.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent 1,3-Dilinoleoyl-2-oleoyl glycerol h1 Diacylglycerols + Free Fatty Acid parent->h1 H₂O o1 Lipid Hydroperoxides (Primary Products) parent->o1 O₂ h2 Monoacylglycerols h1->h2 H₂O h3 Glycerol + Free Fatty Acids h2->h3 H₂O o2 Aldehydes, Ketones, etc. (Secondary Products) o1->o2 Breakdown

Caption: Potential degradation pathways for polyunsaturated triglycerides.

References

Technical Support Center: Analysis of Unsaturated Triglyceride Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the analysis of unsaturated triglyceride degradation products.

Frequently Asked questions (FAQs)

Q1: What are the primary degradation pathways for unsaturated triglycerides?

Unsaturated triglycerides primarily degrade through two main pathways:

  • Oxidative Degradation (Autoxidation): This is a free-radical chain reaction involving the reaction of unsaturated fatty acid chains with molecular oxygen. It proceeds in three stages: initiation, propagation, and termination. This process leads to the formation of primary oxidation products, mainly hydroperoxides, which are unstable and further decompose into a variety of secondary oxidation products.[1]

  • Hydrolytic Degradation (Hydrolysis): This involves the cleavage of the ester bonds of the triglyceride, releasing free fatty acids and glycerol. This reaction can be catalyzed by acids, bases, or enzymes (lipases).[2][3]

Q2: What are the major degradation products of unsaturated triglycerides?

The degradation of unsaturated triglycerides results in a complex mixture of compounds.

  • From Oxidation:

    • Primary Products: Hydroperoxides.

    • Secondary Products: Aldehydes (e.g., hexanal, malondialdehyde), ketones, alcohols, and short-chain fatty acids. These compounds are often responsible for the off-flavors and odors associated with rancidity.[1][4]

  • From Hydrolysis:

    • Free Fatty Acids (FFAs)

    • Glycerol

    • Mono- and Diglycerides[2]

Q3: How can I prevent the degradation of my unsaturated triglyceride samples during storage and analysis?

Sample integrity is crucial for accurate analysis. To minimize degradation:

  • Storage Temperature: Store samples at ultra-low temperatures (-70°C to -80°C) to slow down oxidative and enzymatic degradation.[5]

  • Avoid Freeze-Thaw Cycles: Limit the number of times a sample is frozen and thawed, as this can accelerate degradation.

  • Inert Atmosphere: Store samples under an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Light Protection: Protect samples from light, as it can promote photo-oxidation.

  • Antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT) to your samples, especially during sample preparation, to inhibit lipid peroxidation.[5]

Troubleshooting Guides

Issue 1: High background noise or interfering peaks in my chromatogram.
  • Possible Cause: Contamination from solvents, glassware, or sample handling.

    • Solution: Use high-purity solvents (HPLC or MS grade). Thoroughly clean all glassware and use amber vials to protect from light. Prepare fresh solutions and standards.

  • Possible Cause: Matrix effects from complex biological samples.

    • Solution: Optimize your sample extraction method. Consider solid-phase extraction (SPE) to clean up your sample and remove interfering substances.[5]

Issue 2: Inconsistent or non-reproducible results in my TBARS assay.
  • Possible Cause: Non-specificity of the TBARS assay. The assay can react with other compounds in the sample matrix, not just malondialdehyde (MDA).[6]

    • Solution: Be aware that the TBARS assay provides an estimation of lipid peroxidation. For more specific quantification of MDA, consider using a more specific method like HPLC with fluorescence detection.

  • Possible Cause: Non-linear baseline in spectrophotometric readings due to sample matrix complexity.[6]

    • Solution: Run a sample blank for each sample to correct for background absorbance.[7] Some protocols suggest a derivative analysis of the spectral data to improve accuracy.[6]

  • Possible Cause: Instability of the MDA-TBA adduct.

    • Solution: Measure the absorbance or fluorescence immediately after the reaction is complete.

Issue 3: Difficulty in identifying and quantifying specific oxidized triglycerides using LC-MS/MS.
  • Possible Cause: Co-elution of isomeric species. Oxidized triglycerides can exist as numerous isomers with very similar chromatographic behavior.

    • Solution: Optimize your chromatographic separation. Use a longer column, a shallower gradient, or a different stationary phase. High-resolution mass spectrometry can also help to distinguish between isomers based on their accurate mass.

  • Possible Cause: In-source fragmentation or formation of multiple adducts.

    • Solution: Optimize your MS source parameters (e.g., capillary voltage, source temperature) to minimize in-source fragmentation. The choice of mobile phase additives can influence adduct formation; ammonium acetate is commonly used to promote the formation of [M+NH4]+ adducts for triglycerides.[8]

  • Possible Cause: Lack of commercially available standards for all oxidized species.

    • Solution: Use a combination of retention time, accurate mass, and characteristic fragmentation patterns for identification. Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. Common neutral losses in positive ion mode include the loss of a fatty acid chain.

Data Presentation

Table 1: Common Aldehydic and Ketonic Degradation Products from the Oxidation of Major Unsaturated Fatty Acids.

Parent Fatty AcidKey Aldehydes and Ketones
Oleic Acid (C18:1) Octanal, Nonanal, Decanal, Octanone, Nonanone, Decanone, 2-Decenal[4]
Linoleic Acid (C18:2) Pentanal, Hexanal, Heptanal, 2-Heptenal, 2-Octenal, 2,4-Decadienal, Hexanone[4]
α-Linolenic Acid (C18:3) Propanal, 2-Pentenal, 2-Hexenal, 2,4-Heptadienal[4]

Table 2: Total Polar Compounds (TPC) in Refined, Bleached, and Deodorized Palm Olein (RBDPO) after 24 hours of heating.

Heating Temperature (°C)TPC (%)
16019.9
17026.2
18029.3

Data adapted from a study on the oxidation and polymerization of triacylglycerols. The initial TPC of fresh RBDPO was 7.5%.[9]

Experimental Protocols

Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol provides a general guideline for measuring lipid peroxidation by quantifying malondialdehyde (MDA).

Materials:

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Hydrochloric acid (HCl)

  • Butylated hydroxytoluene (BHT)

  • MDA standard solution

  • Samples (e.g., plasma, tissue homogenate)

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation:

    • For plasma/serum: Use phosphotungstic acid to precipitate lipids.[10]

    • For tissue: Homogenize in a suitable buffer containing BHT to prevent further oxidation during preparation.[10]

  • Acid Precipitation: Add an equal volume of ice-cold 10% TCA to the sample to precipitate proteins. Incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at 2,200 x g for 15 minutes at 4°C.[11]

  • Reaction: Transfer the supernatant to a new tube and add an equal volume of 0.67% TBA solution.

  • Incubation: Incubate the mixture in a boiling water bath for 10-60 minutes, depending on the specific protocol.[10][11]

  • Cooling: Cool the samples in an ice bath for 10 minutes to stop the reaction.

  • Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm.[11]

  • Quantification: Prepare a standard curve using known concentrations of MDA to quantify the amount of TBARS in the samples.

Protocol 2: LC-MS/MS Analysis of Oxidized Triglycerides

This protocol outlines a general workflow for the analysis of oxidized triglycerides using liquid chromatography-tandem mass spectrometry.

1. Lipid Extraction:

  • Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol or methyl-tert-butyl ether (MTBE).

  • Add an internal standard (e.g., a deuterated or odd-chain triglyceride) before extraction for quantification.

  • Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water).

2. Liquid Chromatography (LC) Separation:

  • Column: Use a C18 reversed-phase column for the separation of different triglyceride species.

  • Mobile Phase: A gradient of solvents is typically used. For example, a gradient of methanol/water to methanol/isopropanol.[8]

  • Post-column Infusion: Post-column addition of a salt solution, such as ammonium acetate, can enhance ionization and promote the formation of specific adducts (e.g., [M+NH4]+).[8]

3. Mass Spectrometry (MS) Detection:

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Full Scan MS: Acquire full scan mass spectra to identify the molecular ions of the triglycerides and their oxidized products.

  • Tandem MS (MS/MS): Perform fragmentation of the precursor ions to obtain structural information. Common fragmentation patterns for triglycerides include the neutral loss of fatty acid chains. For oxidized triglycerides, characteristic fragment ions corresponding to the oxidized fatty acyl chains will be observed.

4. Data Analysis:

  • Identify oxidized triglycerides based on their retention time, accurate mass, and MS/MS fragmentation patterns.

  • Quantify the identified lipids by comparing their peak areas to that of the internal standard.

Mandatory Visualizations

Triglyceride_Oxidation_Pathway UTG Unsaturated Triglyceride FA_Radical Fatty Acyl Radical (L.) UTG->FA_Radical Loss of H. Initiation Initiation (e.g., light, heat, metal ions) Initiation->UTG Peroxy_Radical Peroxy Radical (LOO.) FA_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (LOOH) (Primary Product) Peroxy_Radical->Hydroperoxide + LH Another_UTG Another Unsaturated Fatty Acid (LH) Decomposition Decomposition (e.g., heat, metal ions) Hydroperoxide->Decomposition Secondary_Products Secondary Products: - Aldehydes - Ketones - Alcohols - Short-chain acids Decomposition->Secondary_Products

Caption: Autoxidation pathway of an unsaturated triglyceride.

TBARS_Workflow Sample Sample (Plasma, Tissue Homogenate) Acid_Precip Add Trichloroacetic Acid (TCA) Sample->Acid_Precip Centrifuge1 Centrifuge to remove protein Acid_Precip->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant TBA_Reaction Add Thiobarbituric Acid (TBA) Incubate at 95-100°C Supernatant->TBA_Reaction Cooling Cool on ice TBA_Reaction->Cooling Measurement Measure Absorbance at 532 nm Cooling->Measurement Quantification Quantify using MDA Standard Curve Measurement->Quantification

Caption: Experimental workflow for the TBARS assay.

LCMS_Workflow Sample_Prep Sample Preparation (Lipid Extraction) LC_Separation LC Separation (Reversed-Phase) Sample_Prep->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 Full Scan MS (Precursor Ions) ESI->MS1 MS2 Tandem MS (MS/MS) (Fragment Ions) MS1->MS2 Fragmentation Data_Analysis Data Analysis (Identification & Quantification) MS1->Data_Analysis MS2->Data_Analysis

Caption: General workflow for LC-MS/MS analysis.

References

Technical Support Center: Storage and Handling of 1,3-Linolein-2-olein

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidative degradation of 1,3-Linolein-2-olein during storage. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is lipid oxidation and why is this compound particularly susceptible?

A1: Lipid oxidation is a complex process involving the reaction of fats and oils with oxygen, leading to degradation and the formation of off-flavors and potentially harmful compounds.[1][2] this compound is a triglyceride containing two linoleic acid chains and one oleic acid chain. The linoleic acid moieties are polyunsaturated fatty acids (PUFAs), meaning they have multiple double bonds.[3] These double bonds, particularly the methylene groups between them, are highly susceptible to attack by free radicals, initiating a chain reaction that results in oxidation.[1][3][4] The presence of unsaturated fatty acids is the primary intrinsic reason for lipid oxidation.[1]

Q2: What are the key environmental factors that accelerate the oxidation of this compound?

A2: The primary external factors that promote lipid oxidation are:

  • Oxygen: The presence of oxygen is a prerequisite for most lipid oxidation pathways.[5][6] Even small amounts of oxygen can be sufficient to initiate significant degradation.[6]

  • Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[5][7][8][9] High temperatures can accelerate the decomposition of hydroperoxides into secondary oxidation products.[7]

  • Light: Exposure to light, especially UV and short-wavelength visible light, can generate free radicals and act as a catalyst for both autoxidation and photosensitized oxidation.[5][10][11]

  • Metal Ions: Transition metals, such as iron and copper, can act as pro-oxidants by catalyzing the formation of free radicals.[1]

Q3: What are the optimal storage conditions to minimize oxidation?

A3: To maximize the shelf-life of this compound, the following conditions are recommended:

  • Temperature: Store at low or ultra-low temperatures. Storing samples at refrigerated (e.g., 8°C) or frozen (e.g., -20°C or -80°C) temperatures significantly slows the rate of oxidation.[7][12][13]

  • Atmosphere: Minimize oxygen exposure. This can be achieved by blanketing the sample with an inert gas like nitrogen or argon before sealing the container.[14] Vacuum packaging is also an effective method.[5] Reducing oxygen concentration to below 2% can greatly enhance stability.[6][14]

  • Light: Protect from light at all times. Use amber or opaque glass containers and store them in the dark or in a light-proof box.[5][10][11]

Q4: Can antioxidants be used to protect this compound?

A4: Yes, incorporating antioxidants can effectively inhibit the formation of free radicals and slow the oxidation process.[4][5] There are two main types:

  • Natural Antioxidants: These include tocopherols (Vitamin E), ascorbic acid (Vitamin C), and plant extracts like rosemary extract.[5]

  • Synthetic Antioxidants: Common examples are Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT).[15] The choice and concentration of antioxidant may need to be optimized for the specific application.

Q5: How does the choice of storage container and packaging impact stability?

A5: The proper container is crucial for preventing oxidation. The ideal container should provide a barrier against oxygen and light.[5]

  • Material: Glass is generally preferred as it is inert. If plastic must be used, select materials with low oxygen permeability.

  • Color: Opaque or amber-colored containers are essential to block light.[5][10]

  • Sealing: Ensure the container is sealed tightly to prevent the ingress of atmospheric oxygen. For long-term storage, consider containers with septa that allow for sample removal without exposing the bulk material to air.

Troubleshooting Guide

Problem: My sample has developed an off-odor and/or a yellowish tint.

  • Probable Cause: This is a classic sign of advanced lipid oxidation. The odor is due to the formation of volatile secondary oxidation products like aldehydes and ketones.[1] The color change can also be a result of these degradation products.

  • Solution:

    • Assess the Damage: Quantify the extent of oxidation using methods like Peroxide Value (PV) and Thiobarbituric Acid Reactive Substances (TBARS) analysis (see protocols below).

    • Review Storage Conditions: Check your storage temperature, light exposure, and packaging. Were inert gas blanketing procedures followed correctly?

    • Discard if Necessary: If oxidation is extensive, the sample may no longer be suitable for your experiment as its chemical properties have changed. It is often best to discard the compromised material and start with a fresh batch, implementing stricter storage protocols.

Problem: The Peroxide Value (PV) of my sample is high, but the TBARS value is low.

  • Probable Cause: A high PV indicates the presence of hydroperoxides, which are the primary products of lipid oxidation.[7][16] A low TBARS value suggests that these primary products have not yet significantly decomposed into secondary products like malondialdehyde (MDA). This pattern is typical of the early stages of oxidation.

  • Solution:

    • Immediate Action: Your sample is in the initial phase of degradation. To prevent further oxidation, immediately implement optimal storage conditions: blanket with inert gas, seal tightly, protect from light, and store at -20°C or below.

    • Consider Antioxidants: If not already present, adding a suitable antioxidant can help quench the radical chain reaction and slow further degradation.

Problem: I followed all storage best practices, but my sample still shows signs of oxidation.

  • Probable Cause: If external factors have been controlled, consider these less obvious causes:

    • Contamination: Trace amounts of transition metals (e.g., from spatulas, glassware, or catalysts) can significantly accelerate oxidation.

    • Initial Quality: The this compound may have already been partially oxidized when you received it. Always request a certificate of analysis with a low initial peroxide value from the supplier.

    • Autocatalysis: The oxidation process is autocatalytic. The hydroperoxides formed during initial oxidation can break down and create more free radicals, accelerating the process over time.

  • Solution:

    • Verify Purity: Test a new, unopened sample from the same batch to determine its initial oxidation state.

    • Improve Handling: Use metal-free spatulas and ensure all glassware is scrupulously clean.

    • Refine Procedures: If possible, handle the material in a glove box under an inert atmosphere to minimize any oxygen exposure.

Data on Factors Affecting Oxidation

Table 1: Effect of Storage Temperature on Lipid Oxidation Indicators.

This table summarizes typical changes in Peroxide Value (PV) and Malondialdehyde (MDA) content, indicating that higher temperatures significantly accelerate both primary and secondary lipid oxidation.[7][17]

Storage TemperaturePeroxide Value (PV) TrendMalondialdehyde (MDA) Content Trend
15°CGradual IncreaseSlow Increase
25°CModerate, Rapid IncreaseModerate Increase
35°CSharp Initial Increase, may decline later*Rapid and Significant Increase

*Note: At high temperatures, the rate of hydroperoxide decomposition into secondary products can exceed the rate of formation, leading to a potential decrease in PV after an initial peak.[7]

Table 2: Influence of Oxygen Concentration on Linoleic Acid Degradation.

This table illustrates the critical role of oxygen in the degradation of linoleic acid in oil heated at 180°C for 30 hours. Reducing oxygen concentration dramatically preserves the fatty acid.[14]

Oxygen ConcentrationLinoleic Acid Content
20%Significant Decrease
10%Moderate Decrease
4%Minor Decrease
2%Negligible Decrease

Visualizations

Lipid Autoxidation Pathway

The following diagram illustrates the three main stages of the free-radical chain reaction responsible for the autoxidation of lipids like this compound.[1]

Caption: The free-radical pathway of lipid autoxidation.

Experimental Workflow: Testing Antioxidant Efficacy

This workflow outlines the key steps for designing an experiment to evaluate the effectiveness of an antioxidant in preventing the oxidation of this compound.

Antioxidant_Workflow cluster_prep 1. Preparation cluster_treat 2. Treatment cluster_stress 3. Accelerated Oxidation cluster_measure 4. Measurement cluster_analyze 5. Analysis A1 Prepare this compound Samples A2 Prepare Antioxidant Solutions (e.g., 100, 500, 1000 ppm) A3 Prepare Control (No Antioxidant) B1 Add Antioxidants to Samples A3->B1 B2 Mix Thoroughly B1->B2 C1 Store all samples under pro-oxidative conditions (e.g., 60°C, light exposure) B2->C1 D1 Take aliquots at time points (0, 24, 48, 72 hours) C1->D1 D2 Measure Oxidation Markers (e.g., Peroxide Value, TBARS) D1->D2 E1 Plot Oxidation vs. Time D2->E1 E2 Compare antioxidant groups to the control E1->E2

Caption: Workflow for evaluating antioxidant effectiveness.

Troubleshooting Decision Tree for Oxidized Samples

Use this logical diagram to diagnose and address potential causes of oxidation in your stored samples.

Troubleshooting_Tree Start Sample shows signs of oxidation CheckStorage Were storage conditions optimal (cold, dark, inert)? Start->CheckStorage CheckHandling Was handling performed under inert atmosphere? CheckStorage->CheckHandling Yes ImproveStorage Action: Improve storage protocols. Store colder, use inert gas, and protect from light. CheckStorage->ImproveStorage No CheckPurity Was initial purity/ PV of the lot confirmed? CheckHandling->CheckPurity Yes ImproveHandling Action: Use a glove box for all sample manipulations. CheckHandling->ImproveHandling No CheckContam Could there be metal contamination? CheckPurity->CheckContam Yes NewLot Action: Test a new sample. Source from a supplier with low initial PV. CheckPurity->NewLot No CleanGlassware Action: Use acid-washed glassware and non-metal tools. CheckContam->CleanGlassware Yes Final Root cause likely identified. CheckContam->Final No ImproveStorage->Final ImproveHandling->Final NewLot->Final CleanGlassware->Final

Caption: Decision tree for troubleshooting lipid oxidation.

Key Experimental Protocols

Determination of Peroxide Value (PV)

This method measures the concentration of hydroperoxides, the primary products of lipid oxidation. The value is typically expressed in milliequivalents of active oxygen per kilogram of fat (meq/kg).

Materials:

  • Acetic acid-chloroform solvent (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • Deionized water

  • 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized

  • 1% Starch indicator solution

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, swirl, and let it stand in the dark for exactly 1 minute.

  • Immediately add 30 mL of deionized water and stopper the flask. Shake vigorously to liberate the iodine from the chloroform layer.

  • Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, shaking vigorously, until the yellow color has almost disappeared.

  • Add 0.5 mL of 1% starch indicator solution. The solution will turn dark blue.

  • Continue the titration, with constant shaking, until the blue color completely disappears.

  • Perform a blank determination under the same conditions.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

  • S: Volume of titrant for the sample (mL)

  • B: Volume of titrant for the blank (mL)

  • N: Normality of the Na₂S₂O₃ solution

  • W: Weight of the sample (g)

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA) and other aldehydes, which are secondary products of lipid oxidation.[16][18] It is a common indicator of the extent of lipid degradation.

Materials:

  • Trichloroacetic acid (TCA) solution (15% w/v)

  • Thiobarbituric acid (TBA) reagent (0.375% w/v in 0.25 N HCl)

  • 1,1,3,3-Tetramethoxypropane (TMP) for standard curve

  • Butylated hydroxytoluene (BHT)

Procedure:

  • Weigh approximately 50-200 mg of the this compound sample into a test tube. Add a small amount of BHT to prevent further oxidation during the assay.

  • Add 1 mL of the sample or standard to a test tube.

  • Add 2 mL of the TBA/TCA reagent.

  • Vortex the mixture thoroughly.

  • Heat the tubes in a boiling water bath (95-100°C) for 15 minutes to develop the pink chromogen.

  • Cool the tubes in an ice bath for 10 minutes to stop the reaction.

  • Centrifuge the mixture at 3000 x g for 15 minutes to pellet any precipitate.

  • Transfer the clear supernatant to a cuvette.

  • Measure the absorbance at 532 nm using a spectrophotometer.

  • Prepare a standard curve using TMP, which hydrolyzes to form MDA under the acidic conditions of the assay.

Calculation:

  • Calculate the concentration of MDA in the sample by comparing its absorbance to the standard curve.

  • Results are typically expressed as mg of MDA per kg of sample.

References

Technical Support Center: Resolving Co-elution of Triglyceride Regioisomers in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of triglyceride (TG) regioisomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during liquid chromatography-mass spectrometry (LC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are triglyceride regioisomers, and why is their separation challenging?

A1: Triglyceride regioisomers are molecules that have the same fatty acid composition but differ in the position of the fatty acids on the glycerol backbone (sn-1, sn-2, and sn-3 positions). For example, 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) are regioisomers. Their separation is challenging because they often have identical mass and very similar physicochemical properties, leading to co-elution in conventional reversed-phase liquid chromatography (RPLC) systems.[1][2]

Q2: What are the primary LC-MS strategies for resolving TG regioisomers?

A2: The main strategies involve enhancing chromatographic separation or utilizing mass spectrometric techniques that can differentiate the isomers:

  • Chromatographic Approaches:

    • Reversed-Phase Liquid Chromatography (RPLC): Optimization of stationary and mobile phases can improve separation.[3][4][5]

    • Argentation (Silver Ion) Chromatography (Ag+-LC): This technique separates triglycerides based on the number and position of double bonds in the fatty acyl chains.[3][6]

    • Chiral Chromatography: Chiral stationary phases can be used to separate enantiomers and some regioisomers.[3][7][8]

    • Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and different selectivity compared to HPLC.[6][9][10]

  • Mass Spectrometric Approaches:

    • Tandem MS (MS/MS) Fragmentation Analysis: The relative intensities of fragment ions can differ depending on the fatty acid position, allowing for identification and quantification.[3][11][12]

    • Ion Mobility Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase, which can resolve co-eluting isomers.[1][2][3][13]

Q3: Can I resolve regioisomers without chromatographic separation?

A3: Yes, tandem mass spectrometry (MS/MS) and ion mobility spectrometry (IMS-MS) can differentiate regioisomers without complete chromatographic separation.[3] MS/MS analysis of precursor ions, particularly lithium adducts, can produce fragment ions with intensities that are dependent on the fatty acid position.[3][6] Ion mobility can separate isomeric ions in the gas phase based on their different collision cross-sections.[1][2][3][13]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Regioisomers in Reversed-Phase LC-MS

Symptoms:

  • A single, broad chromatographic peak for known regioisomers.

  • Inconsistent peak shapes for triglyceride standards.[14]

  • Shifting retention times for triglyceride peaks.[14]

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Stationary Phase Switch to a stationary phase with better selectivity for triglycerides. Polymeric ODS columns have shown good performance in separating some regioisomer pairs.[15] C18 phases are commonly used, but C8 or C28 have not shown significant improvement for many common TGs.[3]
Suboptimal Mobile Phase Composition Modify the mobile phase to enhance separation. Acetonitrile is a common primary solvent; modifiers like isopropanol, acetone, or dichloromethane can be added to improve resolution.[5][16] The choice of modifier can depend on the stationary phase.[4]
Incorrect Column Temperature Optimize the column temperature. Lower temperatures can sometimes improve the separation of regioisomers on certain stationary phases, though it may increase analysis time.[4][15]
Inappropriate Injection Solvent Ensure the injection solvent is compatible with the mobile phase. Using a solvent much stronger than the initial mobile phase, like hexane in a reversed-phase system, can cause peak distortion.[16]
Issue 2: Inability to Differentiate Regioisomers by MS/MS Fragmentation

Symptoms:

  • MS/MS spectra of co-eluting regioisomers are indistinguishable.

  • Fragment ion ratios are not consistent or reproducible for standards.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Adduct Ion Use an adduct that provides position-specific fragmentation. Lithium adducts ([M+Li]+) are known to produce more informative fragments for regioisomer identification compared to ammonium ([M+NH4]+) or sodium ([M+Na]+) adducts.[3][6]
Suboptimal Collision Energy Optimize the collision-induced dissociation (CID) energy. A collision energy ramp or testing discrete energy levels is necessary to find the optimal setting where the differences in fragment ion intensities between regioisomers are maximized.
Incorrect Ionization Method The choice of ionization can affect fragmentation. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) can both be used, but fragmentation patterns may differ.[11]
Matrix Effects Co-eluting compounds from the sample matrix can suppress or enhance the ionization of target triglycerides, affecting fragment ion intensities.[14] Improve sample clean-up or enhance chromatographic separation to reduce matrix effects.

Experimental Protocols

Protocol 1: Reversed-Phase LC-MS for Triglyceride Regioisomer Separation

This protocol provides a general starting point for the separation of disaturated-monounsaturated TG regioisomers.

  • LC System: HPLC or UHPLC system coupled to a mass spectrometer.

  • Column: A polymeric ODS column (e.g., 250 x 4.6 mm, 5 µm).[15]

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Isopropanol

  • Gradient: A shallow gradient with a low percentage of isopropanol to start, gradually increasing to elute the triglycerides. A starting point could be 70:30 (v/v) Acetonitrile:Isopropanol.[5]

  • Flow Rate: 0.8 mL/min.[5]

  • Column Temperature: 25°C (optimization may be required).[15]

  • Injection Volume: 5-10 µL.

  • MS Detection:

    • Ionization Mode: Positive ESI.

    • Adduct Formation: Post-column infusion of a lithium salt solution (e.g., 10 mM lithium acetate in methanol) to promote the formation of [M+Li]+ adducts.

    • MS/MS Parameters: Acquire MS/MS spectra for the target triglyceride masses. Optimize collision energy to achieve characteristic fragmentation for regioisomer differentiation.

Protocol 2: Supercritical Fluid Chromatography (SFC)-MS for Rapid Regioisomer Analysis

SFC can provide faster separations than HPLC.

  • SFC System: An SFC system coupled to a mass spectrometer.

  • Column: Multiple coupled C18 columns can be used to increase resolution.[3] Chiral columns like those with cellulose-tris(3,5-dimethylphenylcarbamate) can also be effective.[3][8]

  • Mobile Phase:

    • Supercritical CO2

    • Modifier: Methanol or a mixture of hexane/isopropanol.[3]

  • Gradient/Isocratic: Isocratic elution is often possible in SFC for triglycerides, which simplifies quantification.[17]

  • Flow Rate: Typically 1-3 mL/min.

  • Backpressure: Maintain a backpressure of around 150 bar.

  • Column Temperature: 40°C.

  • MS Detection: Similar to the LC-MS protocol, with an emphasis on APCI or ESI with appropriate adduct formation.

Quantitative Data Summary

The following table summarizes the reported separation of triglyceride regioisomers using different LC methods.

Regioisomer PairLC MethodStationary PhaseMobile PhaseResolutionReference
POP vs. PPORP-HPLCPolymeric ODSAcetonitrile/AcetonePartial to good separation at 25°C[15]
PLP vs. PPLRP-HPLCODSAcetonitrile/IsopropanolGood separation[5]
PEP vs. PPERP-HPLCODSAcetonitrile/IsopropanolGood separation[5]
PDP vs. PPDRP-HPLCODSAcetonitrile/IsopropanolBaseline separation[5]
OSO vs. SOODMS-MSN/AN/A (with 1-butanol modifier)Successful separation of [M+Ag]+ adducts[1][2]

(P: Palmitic, O: Oleic, L: Linoleic, E: Eicosapentaenoic, D: Docosahexaenoic, S: Stearic)

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Chromatographic Troubleshooting cluster_2 Mass Spectrometric Troubleshooting Start Co-elution of TG Regioisomers Observed Check_Separation Chromatographic Separation Issue? Start->Check_Separation Optimize_LC Optimize LC Method Check_Separation->Optimize_LC Yes Optimize_MS Optimize MS Method Check_Separation->Optimize_MS No Change_Stationary_Phase Change Stationary Phase (e.g., Polymeric ODS, Chiral) Optimize_LC->Change_Stationary_Phase Modify_Mobile_Phase Modify Mobile Phase (e.g., add modifier, change solvent) Optimize_LC->Modify_Mobile_Phase Optimize_Temp Optimize Column Temperature Optimize_LC->Optimize_Temp Resolved Regioisomers Resolved Change_Stationary_Phase->Resolved Modify_Mobile_Phase->Resolved Optimize_Temp->Resolved Change_Adduct Change Adduct (e.g., use Li+) Optimize_MS->Change_Adduct Optimize_CID Optimize Collision Energy Optimize_MS->Optimize_CID Use_IMS Consider Ion Mobility (IMS) Optimize_MS->Use_IMS Change_Adduct->Resolved Optimize_CID->Resolved Use_IMS->Resolved

Caption: Troubleshooting workflow for co-eluting triglyceride regioisomers.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Sample_Prep Lipid Extraction from Matrix LC_Separation Chromatographic Separation (e.g., RP-HPLC, SFC) Sample_Prep->LC_Separation MS_Detection Mass Spectrometric Detection (Positive ESI, Adduct Formation) LC_Separation->MS_Detection MSMS_Fragmentation Tandem MS Fragmentation (CID) MS_Detection->MSMS_Fragmentation Data_Analysis Data Analysis (Peak Integration, Fragment Ratio Calculation) MSMS_Fragmentation->Data_Analysis Identification Regioisomer Identification and Quantification Data_Analysis->Identification

Caption: General experimental workflow for TG regioisomer analysis by LC-MS.

References

Technical Support Center: Minimizing Isomerization During Triglyceride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize isomerization during triglyceride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is isomerization in the context of triglyceride synthesis, and why is it a problem?

A1: Isomerization refers to the rearrangement of fatty acids on the glycerol backbone. The two main types are:

  • Positional Isomerization (Acyl Migration): The movement of a fatty acid from one position on the glycerol backbone to another (e.g., from the sn-2 to the sn-1 position). This is a spontaneous reaction that can lead to a mixture of isomers, making it difficult to synthesize a specific triglyceride.[1][2]

  • Geometric Isomerization: The conversion of a cis double bond in a fatty acid chain to a trans double bond. This is often induced by high temperatures or certain catalysts during processes like hydrogenation.[3]

Isomerization is a significant issue in drug development and lipid research because the specific position of fatty acids on the glycerol backbone is crucial for their biological activity and metabolic fate.[4] Uncontrolled isomerization leads to impure products with inconsistent biological effects.

Q2: What are the primary factors that promote acyl migration?

A2: Acyl migration is influenced by several factors:

  • Temperature: Higher temperatures significantly increase the rate of acyl migration.[2][5][6][7][8]

  • Solvent: Non-polar solvents can accelerate acyl migration, while polar solvents tend to inhibit it.[5][9][10]

  • Catalyst: Both acidic and basic conditions can catalyze acyl migration. The support material for immobilized enzymes can also play a role.[11]

  • Reaction Time: Longer reaction times provide more opportunity for acyl migration to occur.

  • Water Activity: The effect of water activity can be complex, but in some systems, higher water activity can reduce acyl migration.[7]

Q3: How can I minimize isomerization during my experiments?

A3: To minimize isomerization, consider the following strategies:

  • Use Enzymatic Catalysis: Employing regioselective lipases, such as sn-1,3 specific lipases, is one of the most effective ways to control the position of fatty acids and prevent random isomerization that is common with chemical catalysts.[8][12][13]

  • Optimize Reaction Temperature: Conduct reactions at the lowest feasible temperature to slow down the rate of acyl migration.[5][6][7]

  • Choose the Right Solvent: If a solvent is necessary, polar solvents are generally preferred to inhibit acyl migration.[5][9][10]

  • Use Protecting Groups in Chemical Synthesis: For chemical synthesis, protecting the free hydroxyl groups on the glycerol backbone can prevent acyl migration.[6][14]

  • Minimize Reaction Time: Optimize your reaction to proceed to completion in the shortest time possible.

Q4: What are protecting groups, and how do they prevent acyl migration in chemical synthesis?

A4: Protecting groups are chemical moieties that are temporarily attached to a reactive functional group, such as a hydroxyl group, to prevent it from participating in a reaction.[4][10] In triglyceride synthesis, a protecting group can be attached to a free hydroxyl group on the glycerol backbone. This blocks that position, preventing a fatty acid from migrating to it. After the desired acylation is complete, the protecting group is removed under conditions that do not promote isomerization.[6] Common protecting groups for hydroxyl groups include silyl ethers (e.g., TBDMS), benzyl ethers, and acetals.[1][5][12][15][16]

Q5: What analytical techniques can I use to detect and quantify isomerization?

A5: Several analytical techniques can be used to analyze the isomeric purity of your synthesized triglycerides:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) and silver-ion HPLC are powerful techniques for separating positional and geometric isomers.[7][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can be used to quantify the different isomers present in a sample by integrating the signals corresponding to specific protons or carbons on the glycerol backbone.[9][19][20][21]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This method can be used to quantify the fatty acid composition at each position of the glycerol backbone after enzymatic hydrolysis.[4]

  • Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry can help identify and quantify different triglyceride isomers.[15][18]

Troubleshooting Guides

Problem 1: High levels of acyl migration observed in my final product.

Possible Cause Troubleshooting Step
High Reaction Temperature Lower the reaction temperature. Determine the lowest temperature at which the reaction proceeds at an acceptable rate.[5][6][7]
Inappropriate Solvent If using a non-polar solvent, switch to a polar solvent like t-butanol, ethanol, or acetone to inhibit acyl migration.[5][9][10] If possible, consider a solvent-free system if the reactants are liquid at the reaction temperature.
Prolonged Reaction Time Optimize the reaction time to stop the reaction as soon as the desired conversion is reached. Monitor the reaction progress closely using TLC or another suitable method.
Catalyst-Induced Migration If using a chemical catalyst, consider switching to an enzymatic catalyst like an sn-1,3 specific lipase.[12][13] If using an immobilized enzyme, investigate if the support material is contributing to acyl migration.[11]

Problem 2: Low yield of the desired triglyceride isomer.

Possible Cause Troubleshooting Step
Incomplete Reaction Increase the reaction time or catalyst concentration. Ensure proper mixing of the reactants.
Side Reactions Besides isomerization, other side reactions like hydrolysis or the formation of di- or monoglycerides might be occurring. Optimize reaction conditions (e.g., reduce water content) to minimize these.
Poor Substrate Solubility If substrates are not fully dissolved, the reaction rate will be slow. Choose a solvent that dissolves all reactants well.
Enzyme Inhibition The product or byproducts of the reaction may be inhibiting the enzyme. Consider a two-step reaction process with purification of the intermediate.[13][22]

Problem 3: Formation of unwanted byproducts (e.g., di- and monoglycerides).

Possible Cause Troubleshooting Step
Hydrolysis Ensure that all reactants and solvents are anhydrous, as water can lead to the hydrolysis of ester bonds.
Incomplete Acylation Ensure the correct stoichiometry of fatty acids to glycerol. An excess of glycerol can lead to the formation of partial glycerides.
Non-specific Enzyme Activity While many lipases are regioselective, some may have side activities. Screen different lipases to find one with the highest specificity for your desired reaction.

Quantitative Data Summary

The following tables provide quantitative data on factors affecting acyl migration to help guide your experimental design.

Table 1: Effect of Temperature on the Half-Life of 1,2-Diacylglycerol (1,2-DAG)

Temperature (°C)Half-life (t1/2) of 1,2-DAG (hours)
253,425
8015.8
(Data adapted from reference[8])

Table 2: Effect of Solvent on 2-Monoacylglycerol (2-MAG) Isomerization after 20 days

Solvent2-MAG / Total MAG Ratio (%)
t-butanol79.98
ethanol73.14
acetone68.76
dichloromethane64.62
hexane34.01
(Data adapted from reference[10])

Key Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of a Structured Triglyceride (MLM-type)

This protocol describes the synthesis of a structured triglyceride with medium-chain fatty acids (M) at the sn-1 and sn-3 positions and a long-chain fatty acid (L) at the sn-2 position.

Step 1: Ethanolysis of a Long-Chain Triglyceride Oil

  • Materials: Long-chain triglyceride oil (e.g., high oleic sunflower oil), dry ethanol, sn-1,3 specific lipase (e.g., from Rhizopus arrhizus), and a suitable solvent (e.g., hexane).

  • Procedure: a. Dissolve the triglyceride oil in hexane. b. Add dry ethanol to the mixture. c. Add the sn-1,3 specific lipase. d. Incubate the reaction at a controlled mild temperature (e.g., 40°C) with gentle agitation. e. Monitor the reaction until the desired amount of 2-monoacylglycerol (2-MAG) is formed. f. Stop the reaction by filtering out the enzyme. g. Purify the 2-MAG from the reaction mixture.

Step 2: Esterification of 2-MAG with a Medium-Chain Fatty Acid

  • Materials: Purified 2-MAG, medium-chain fatty acid (e.g., capric acid), sn-1,3 specific lipase, and a suitable solvent.

  • Procedure: a. Dissolve the purified 2-MAG and the medium-chain fatty acid in the solvent. b. Add the sn-1,3 specific lipase. c. Incubate the reaction at a controlled mild temperature with gentle agitation. d. Monitor the formation of the MLM structured triglyceride. e. Once the reaction is complete, remove the enzyme by filtration. f. Purify the final structured triglyceride product.

(Protocol adapted from reference[13])

Protocol 2: Chemical Synthesis of 1,2-Diacyl-sn-glycerol Using a Protecting Group

This protocol outlines a method to synthesize a specific 1,2-diacylglycerol, avoiding acyl migration through the use of a protecting group.

  • Protection of the sn-3 Hydroxyl Group: a. Start with a suitable glycerol derivative where the sn-1 and sn-2 hydroxyl groups are available for acylation, and the sn-3 hydroxyl is protected (e.g., 3-O-(4'-methoxyphenyl)-sn-glycerol).[6]

  • Diacylation: a. Acylate the free sn-1 and sn-2 hydroxyl groups with the desired fatty acid chlorides or anhydrides in the presence of a base (e.g., pyridine).

  • Deprotection: a. Remove the 4-methoxyphenyl protecting group from the sn-3 position using a mild oxidizing agent like ceric ammonium nitrate (CAN). This deprotection step is performed under conditions that do not induce acyl migration.[6]

  • Purification: a. Purify the final 1,2-diacyl-sn-glycerol product using column chromatography.

Visualizations

triglyceride_synthesis_pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (1-acyl-sn-glycerol-3-phosphate) G3P->LPA Acyl-CoA GPAT PA Phosphatidic Acid (1,2-diacyl-sn-glycerol-3-phosphate) LPA->PA Acyl-CoA AGPAT DAG Diacylglycerol (1,2-diacyl-sn-glycerol) PA->DAG PAP TAG Triacylglycerol DAG->TAG Acyl-CoA DGAT

Caption: Glycerol-3-Phosphate Pathway for Triglyceride Synthesis.

troubleshooting_workflow start High Acyl Migration Detected q1 Is reaction temperature > 50°C? start->q1 a1_yes Lower temperature to 30-40°C q1->a1_yes Yes q2 Is a non-polar solvent used? q1->q2 No end Re-analyze product a1_yes->end a2_yes Switch to a polar solvent (e.g., t-butanol) q2->a2_yes Yes q3 Is a chemical catalyst used? q2->q3 No a2_yes->end a3_yes Consider enzymatic synthesis with sn-1,3 lipase q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting Workflow for High Acyl Migration.

References

Validation & Comparative

A Comparative Guide to Validating Analytical Methods for 1,3-Dilinoleoyl-2-oleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of 1,3-Dilinoleoyl-2-oleoyl glycerol (L-O-L), a triglyceride of significant interest in various research and development fields. We will delve into the performance characteristics of two primary analytical techniques: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide is intended to assist researchers in selecting and validating an appropriate analytical method for their specific needs, ensuring data accuracy, reliability, and reproducibility.

Methodology Comparison: HPLC-ELSD vs. LC-MS/MS

The selection of an analytical method for L-O-L quantification depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparative summary of the typical performance characteristics of HPLC-ELSD and LC-MS/MS for triglyceride analysis. It is important to note that the following data is compiled from various studies on triglycerides and may not be specific to L-O-L. However, it provides a strong indication of the expected performance for each method.

Performance CharacteristicHPLC-ELSDLC-MS/MS
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.02 - 0.2 µg/mL0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.04 - 0.7 µg/mL0.5 - 50 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (RSD%)
- Repeatability< 5%< 10%
- Intermediate Precision< 10%< 15%
Specificity/Selectivity ModerateHigh
Robustness GoodModerate

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for the analysis of L-O-L using HPLC-ELSD and LC-MS/MS. These should be optimized and validated for specific laboratory conditions and sample matrices.

HPLC-ELSD Method for 1,3-Dilinoleoyl-2-oleoyl Glycerol

This method is suitable for the quantification of L-O-L in relatively clean sample matrices where high sensitivity is not the primary requirement.

a) Sample Preparation:

  • Accurately weigh and dissolve the L-O-L standard or sample in a suitable organic solvent (e.g., isopropanol, hexane, or a mixture of chloroform and methanol).

  • Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.

b) Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

c) ELSD Conditions:

  • Detector: Agilent 1290 Infinity II ELSD or equivalent.

  • Nebulizer Temperature: 30°C.

  • Evaporator Temperature: 30°C.

  • Gas Flow (Nitrogen): 1.5 SLM.

d) Validation Parameters:

  • Linearity: Prepare a series of at least five concentrations of L-O-L standard and inject in triplicate. Plot the peak area against concentration and determine the coefficient of determination (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of L-O-L into a blank matrix at three different concentration levels (low, medium, and high). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicates of a sample at a single concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on three different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.

LC-MS/MS Method for 1,3-Dilinoleoyl-2-oleoyl Glycerol

This method offers high sensitivity and selectivity, making it ideal for the quantification of L-O-L in complex biological matrices.

a) Sample Preparation:

  • For biological samples (e.g., plasma, cell lysates), perform a liquid-liquid extraction or solid-phase extraction to isolate the lipid fraction.

  • Evaporate the solvent and reconstitute the residue in a suitable injection solvent.

  • Filter the solution through a 0.22 µm PTFE syringe filter.

b) Chromatographic Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

c) MS/MS Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for L-O-L.

  • Gas Temperatures and Flow Rates: Optimize according to the instrument manufacturer's recommendations.

d) Validation Parameters:

  • Follow the same validation parameters as for the HPLC-ELSD method (Linearity, Accuracy, Precision, LOD/LOQ, Robustness). Additionally, evaluate matrix effects by comparing the response of L-O-L in the presence and absence of the matrix.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the typical workflows for sample analysis using HPLC-ELSD and LC-MS/MS.

HPLC_ELSD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_validation Method Validation Start Sample Dissolve Dissolve in Solvent Start->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC ELSD ELSD Detection HPLC->ELSD Data Data Acquisition & Analysis ELSD->Data Validation Validation Parameters Data->Validation

HPLC-ELSD Analytical Workflow

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Start Biological Sample Extract Lipid Extraction Start->Extract Reconstitute Reconstitute Extract->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter UPLC UPLC Separation (C18 Column) Filter->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Data Data Acquisition & Analysis MSMS->Data Validation Validation Parameters (including Matrix Effects) Data->Validation

LC-MS/MS Analytical Workflow

Conclusion

The choice between HPLC-ELSD and LC-MS/MS for the validation of an analytical method for 1,3-Dilinoleoyl-2-oleoyl glycerol will be dictated by the specific requirements of the study. HPLC-ELSD offers a robust and cost-effective solution for routine analysis of less complex samples. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for analyzing L-O-L in complex biological matrices where trace-level quantification is necessary. Regardless of the chosen method, a thorough validation according to established guidelines is paramount to ensure the generation of high-quality, reliable, and reproducible data.

A Comparative Guide to the Quantification of TG(18:2/18:1/18:2) in Lipid Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific triglyceride species such as TG(18:2/18:1/18:2) is crucial for understanding lipid metabolism and its role in various physiological and pathological processes. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Shotgun Lipidomics.

Quantitative Data Comparison

The following table summarizes the key performance characteristics of the three methods for the quantification of TG(18:2/18:1/18:2).

FeatureHPLC-ELSDLC-MS/MSShotgun Lipidomics
Specificity ModerateHighHigh
Sensitivity Low to ModerateHighHigh
Quantitative Accuracy Semi-quantitative without specific standardsHigh (with stable isotope-labeled internal standards)High (with class-specific internal standards)
Throughput Low to MediumMediumHigh
Cost LowHighMedium to High
Expertise Required Low to ModerateHighHigh
Sample Preparation ModerateModerateMinimal
Isomer Resolution Possible with optimized chromatographyPossible with specific fragmentationLimited

Experimental Protocols

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method separates triglycerides based on their polarity and chain length, with the ELSD providing a universal detection method for non-volatile analytes.

Lipid Extraction:

  • Homogenize the biological sample (e.g., tissue, plasma) in a chloroform/methanol mixture (2:1, v/v).

  • Add water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent (e.g., chloroform/methanol 1:1, v/v).

HPLC-ELSD Analysis:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed. For example, a binary gradient of methylene chloride and acetonitrile can be used.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at around 35°C.

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 40°C

    • Gas Flow Rate (Nitrogen): 1.6 SLM (Standard Liters per Minute)[1]

  • Quantification: A calibration curve is generated using a commercially available TG(18:2/18:1/18:2) standard. The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.

HPLC_ELSD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis Sample Biological Sample Extraction Lipid Extraction (Chloroform/Methanol) Sample->Extraction Drydown Drydown & Reconstitution Extraction->Drydown HPLC HPLC Separation (C18 Column) Drydown->HPLC ELSD ELSD Detection HPLC->ELSD Data Data Acquisition & Quantification ELSD->Data

HPLC-ELSD workflow for TG(18:2/18:1/18:2) quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity by combining the separation power of HPLC with the mass-based detection of a tandem mass spectrometer.

Lipid Extraction: The lipid extraction protocol is similar to that for HPLC-ELSD. The use of an internal standard, such as a stable isotope-labeled TG(18:2/18:1/18:2), added at the beginning of the extraction process is highly recommended for accurate quantification.

LC-MS/MS Analysis:

  • LC System: A UHPLC system is often preferred for better resolution and shorter run times.

  • Column: A C18 reversed-phase column suitable for LC-MS is used.

  • Mobile Phase: A gradient of water with a small amount of formic acid and ammonium formate (Solvent A) and an organic solvent mixture like acetonitrile/isopropanol (Solvent B) is common.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.[2][3]

  • Ionization Mode: Positive ion electrospray ionization (ESI) is commonly used, often with the addition of an ammonium salt to the mobile phase to promote the formation of [M+NH4]+ adducts.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. For TG(18:2/18:1/18:2), the precursor ion would be the m/z of its [M+NH4]+ adduct. The product ions would correspond to the neutral loss of one of the fatty acid chains (18:2 or 18:1).[2][3]

    • Example Precursor Ion (m/z): ~898.8 (calculated for C57H100O6 + NH4)

    • Example Product Ions (Neutral Loss): Loss of linoleic acid (18:2) or oleic acid (18:1).

  • Quantification: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve prepared with known concentrations of the standard and a fixed concentration of the internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Lipid Extraction IS_Spike->Extraction LC_Sep LC Separation Extraction->LC_Sep MS_Ion ESI Ionization LC_Sep->MS_Ion MS_Detect Tandem MS (MRM) MS_Ion->MS_Detect Quant Quantification MS_Detect->Quant

LC-MS/MS workflow for TG(18:2/18:1/18:2) quantification.
Shotgun Lipidomics

Shotgun lipidomics is a high-throughput technique that involves the direct infusion of a total lipid extract into a mass spectrometer without prior chromatographic separation.

Lipid Extraction: A similar lipid extraction protocol as for the other methods is used. The addition of a class-specific internal standard (e.g., a triglyceride with odd-chain fatty acids not present in the sample) is crucial for quantification.[4]

Shotgun Lipidomics Analysis:

  • Infusion: The total lipid extract is directly infused into the mass spectrometer using a nano-electrospray ionization (nESI) source.[4]

  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Q-TOF, is typically used.[4]

  • Acquisition: The analysis is performed by acquiring a full scan MS1 spectrum to identify all triglyceride species present. This is followed by MS/MS fragmentation of the precursor ions to confirm the fatty acid composition.[4]

  • Identification and Quantification: TG(18:2/18:1/18:2) is identified by its accurate mass in the MS1 spectrum and the characteristic fragment ions (neutral losses of the fatty acids) in the MS/MS spectrum. Quantification is achieved by comparing the ion intensity of the target triglyceride to that of the class-specific internal standard.[5]

Shotgun_Workflow cluster_prep Sample Preparation cluster_analysis Shotgun MS Analysis Sample Biological Sample IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Lipid Extraction IS_Spike->Extraction Infusion Direct Infusion (nESI) Extraction->Infusion MS1 Full Scan MS1 Infusion->MS1 MS2 MS/MS Fragmentation MS1->MS2 Quant Identification & Quantification MS2->Quant

Shotgun lipidomics workflow for TG(18:2/18:1/18:2) quantification.

References

A Comparative Guide to the Stability and Degradation of 1,3-Linolein-2-olein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability and degradation pathways of 1,3-linolein-2-olein (LOL), a structured triglyceride of interest in various pharmaceutical and nutritional applications. The stability of lipid-based excipients is a critical factor in drug formulation, impacting shelf-life, efficacy, and safety. This document outlines the oxidative, thermal, and enzymatic degradation pathways of LOL, presenting comparative data with other relevant triglycerides and detailing the experimental protocols used for their assessment.

Executive Summary

This compound, a triglyceride containing two linoleic acid chains and one oleic acid chain, exhibits intermediate stability compared to triglycerides composed solely of linoleic acid (trilinolein - LLL) or oleic acid (triolein - OOO). Its susceptibility to degradation is primarily dictated by the presence of the polyunsaturated linoleic acid moieties, which are prone to oxidation. Understanding these degradation pathways and having robust analytical methods to monitor stability are crucial for the successful development of lipid-based drug delivery systems and other applications.

Comparative Stability Analysis

The stability of triglycerides is inversely related to the degree of unsaturation of their constituent fatty acids. Polyunsaturated fatty acids, like linoleic acid (C18:2), are more susceptible to oxidation than monounsaturated fatty acids like oleic acid (C18:1). Consequently, the stability of these triglycerides generally follows the order: OOO > LOL > LLL.

Oxidative Stability

Oxidative degradation is a major pathway for the deterioration of lipids, leading to the formation of off-flavors, potentially toxic compounds, and a decrease in nutritional quality. The Rancimat method is a widely used accelerated test to assess oxidative stability by measuring the induction period.

Table 1: Comparison of Oxidative Stability using the Rancimat Method

TriglycerideStructureDegree of UnsaturationPredicted Rancimat Induction Time at 110°C (hours)*
Trilinolein (LLL)C57H98O6High (6 double bonds)1.5 - 3.0
This compound (LOL) C57H100O6 Medium (5 double bonds) 3.0 - 5.0
Triolein (OOO)C57H104O6Low (3 double bonds)8.0 - 12.0

Note: The predicted induction times are based on the general principle that a higher degree of unsaturation leads to a shorter induction time. Actual values can vary depending on the purity of the sample and the presence of antioxidants.

Hydrolytic and Enzymatic Stability

Hydrolysis is the cleavage of the ester bonds in the triglyceride, releasing free fatty acids and glycerol. This can be chemically or enzymatically mediated. Lipases, a class of enzymes, play a key role in the enzymatic hydrolysis of triglycerides in biological systems.[1] The rate and specificity of hydrolysis depend on the type of lipase and the structure of the triglyceride.[2]

Table 2: Susceptibility to Enzymatic Hydrolysis by Pancreatic Lipase

Triglyceridesn-1 and sn-3 Positionssn-2 PositionExpected Rate of Hydrolysis
Trilinolein (LLL)Linoleic AcidLinoleic AcidHigh
This compound (LOL) Linoleic Acid Oleic Acid High
Triolein (OOO)Oleic AcidOleic AcidHigh

Note: Pancreatic lipase primarily hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the triglyceride.[1] The nature of the fatty acid at these positions can influence the rate of hydrolysis.

Degradation Pathways

The primary degradation pathways for this compound are autoxidation and hydrolysis.

Autoxidation Pathway

Autoxidation is a free radical chain reaction that occurs in the presence of oxygen. The double bonds in the linoleic and oleic acid chains are the primary sites of attack. The process can be divided into three stages: initiation, propagation, and termination.

Autoxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_decomposition Decomposition of Hydroperoxides Initiator Initiator (Heat, Light, Metal Ions) LOL This compound (LH) Initiator->LOL Ab H Lipid_Radical Lipid Radical (L•) LOL->Lipid_Radical Peroxy_Radical Peroxy Radical (LOO•) Lipid_Radical->Peroxy_Radical + O2 Non_Radical_Products Non-Radical Products Lipid_Radical->Non_Radical_Products + L• Oxygen Oxygen (O2) Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxy_Radical->Hydroperoxide + LH - L• Peroxy_Radical->Non_Radical_Products + L• or LOO• Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Secondary_Products Cleavage

Autoxidation pathway of this compound.
Hydrolysis Pathway

Hydrolysis of this compound can be catalyzed by acids, bases, or enzymes (lipases). Enzymatic hydrolysis is a key process in the digestion and metabolism of fats.

Hydrolysis_Pathway LOL This compound DAG1 1-Linoleoyl-2-oleoyl-glycerol + Linoleic Acid LOL->DAG1 Hydrolysis at sn-3 DAG2 2-Oleoyl-3-linoleoyl-glycerol + Linoleic Acid LOL->DAG2 Hydrolysis at sn-1 Lipase Lipase / H₂O MAG 2-Oleoyl-glycerol + 2 Linoleic Acid DAG1->MAG Hydrolysis at sn-1 DAG2->MAG Hydrolysis at sn-3 Glycerol Glycerol + 2 Linoleic Acid + 1 Oleic Acid MAG->Glycerol Hydrolysis at sn-2

Enzymatic hydrolysis pathway of this compound.

Experimental Protocols

Accurate assessment of lipid stability requires standardized experimental protocols. Below are methodologies for key analyses.

Rancimat Method (Oxidative Stability Index)

This method is an accelerated oxidation test that determines the induction time of an oil or fat, which is a measure of its resistance to oxidation.[3][4][5]

Apparatus:

  • Rancimat apparatus

  • Reaction vessels

  • Measuring vessels

  • Air pump

Procedure:

  • Weigh 3 g of the oil sample into a clean, dry reaction vessel.[3]

  • Fill the measuring vessel with 60 mL of deionized water.[3]

  • Place the reaction vessel in the heating block of the Rancimat, and connect the air tube.

  • Set the temperature (commonly 100-120°C) and air flow rate (e.g., 20 L/h).[6]

  • Start the measurement. The instrument will automatically detect the induction time by monitoring the change in conductivity of the water in the measuring vessel as volatile oxidation products are formed and absorbed.[4][7]

Peroxide Value (PV) Determination

The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.[8]

Reagents:

  • Acetic acid-chloroform solution (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • Standardized sodium thiosulfate solution (0.01 N)

  • 1% Starch indicator solution

Procedure:

  • Weigh accurately about 5 g of the oil sample into a 250 mL Erlenmeyer flask.[9]

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.[9]

  • Add 0.5 mL of saturated KI solution.[9]

  • Allow the solution to stand with occasional shaking for exactly 1 minute, then add 30 mL of deionized water.[9]

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution, with vigorous shaking, until the yellow color almost disappears.[9]

  • Add 0.5 mL of starch indicator solution and continue the titration, shaking vigorously, until the blue color disappears.[9]

  • Perform a blank determination under the same conditions.

  • Calculate the peroxide value (in meq/kg) using the appropriate formula.[9]

p-Anisidine Value (p-AV) Determination

The p-anisidine value measures the amount of aldehydes (principally 2-alkenals), which are secondary oxidation products.[10][11]

Reagents:

  • Isooctane

  • p-Anisidine reagent (0.25% in glacial acetic acid)

Procedure:

  • Weigh accurately about 0.5-2.0 g of the oil sample into a 25 mL volumetric flask and dissolve in isooctane.[12]

  • Measure the absorbance of this solution at 350 nm against a blank of isooctane.

  • Pipette 5 mL of the oil solution into one test tube and 5 mL of isooctane into a second test tube (blank).

  • Add 1 mL of the p-anisidine reagent to each tube and shake.[13]

  • After exactly 10 minutes, measure the absorbance of the solution from the first tube at 350 nm against the solution from the second tube (blank).[13]

  • Calculate the p-anisidine value using the recorded absorbances and the weight of the sample.[12]

Conclusion

The stability of this compound is a critical parameter for its application in drug development and other fields. Its susceptibility to oxidation is intermediate between highly unsaturated and monounsaturated triglycerides. This guide provides a framework for comparing its stability and understanding its degradation pathways. The provided experimental protocols offer standardized methods for monitoring the stability of LOL and other lipid-based materials, ensuring the quality and efficacy of the final products. Researchers and drug development professionals are encouraged to utilize this information to inform their formulation strategies and stability testing programs.

References

A Comparative Guide to Resolving Triacylglycerol Regioisomers TG(18:2/18:1/18:2) and TG(18:1/18:2/18:2)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In lipidomics, the precise structural characterization of triacylglycerols (TGs) is paramount for understanding their roles in nutrition, disease, and cellular metabolism. A significant analytical hurdle is the differentiation of regioisomers—molecules with the same fatty acid composition but different placement on the glycerol backbone. This guide focuses on the analytical challenges and comparative methodologies for distinguishing between two such regioisomers: TG(18:2/18:1/18:2) and TG(18:1/18:2/18:2). These isomers, both with a total carbon number and double bond count of 54:5, are often indistinguishable by conventional mass spectrometry and co-elute in standard chromatography, necessitating advanced analytical strategies.[1][2]

The core challenge lies in their identical mass and similar physicochemical properties. Standard reversed-phase liquid chromatography (RPLC), which separates based on hydrophobicity (related to carbon number and double bonds), often fails to resolve these isomers.[2] Similarly, a single-stage mass spectrometer (MS) will detect both as a single precursor ion. Therefore, separation must be achieved either chromatographically before MS analysis or by exploiting subtle differences in their fragmentation patterns during tandem mass spectrometry (MS/MS).

Comparative Analysis of Analytical Techniques

Distinguishing between TG(18:2/18:1/18:2) and TG(18:1/18:2/18:2) requires techniques that are sensitive to the stereospecific numbering (sn) position of the fatty acids. The primary methods involve specialized chromatography and/or mass spectrometric fragmentation that is influenced by the sn-position.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Standard RP-HPLC is generally insufficient for separating these regioisomers due to their identical equivalent carbon numbers (ECN).[2] However, resolution can sometimes be achieved by using multiple columns in series to increase theoretical plates or by modifying the mobile phase.[3][4] The isomer with the unsaturated fatty acid at the sn-2 position may elute slightly earlier than the isomer with the saturated or less unsaturated acid at that position.[3]

Method 2: Argentation (Silver Ion) Chromatography (Ag+-HPLC)

Argentation chromatography separates molecules based on their interaction with silver ions, which form reversible complexes with the π-electrons of double bonds. The accessibility of these double bonds is influenced by their position on the glycerol backbone. Fatty acids at the sn-1 and sn-3 positions are less sterically hindered, allowing for stronger interaction with the silver ions compared to a fatty acid at the sn-2 position.[2] This often results in better separation of regioisomers than RP-HPLC.

Method 3: Tandem Mass Spectrometry (MS/MS)

Without prior chromatographic separation, MS/MS can be used to differentiate the isomers. When a precursor ion (e.g., the [M+NH₄]⁺ or [M+Li]⁺ adduct) is fragmented via collision-induced dissociation (CID), it loses its fatty acids as neutral molecules. The fatty acid at the sn-2 position is typically lost less readily than those at the sn-1 and sn-3 positions. By comparing the relative intensities of the resulting diacylglycerol-like fragment ions, the position of the unique fatty acid (in this case, 18:1) can be inferred. For example, in TG(18:2/18:1/18:2), the loss of 18:2 would be favored, leading to a more abundant [M-18:2+H]⁺ fragment compared to the [M-18:1+H]⁺ fragment.

Advanced Methods

For even greater confidence, techniques like ion mobility spectrometry (IMS) can be coupled with LC-MS.[5][6][7] IMS separates ions based on their size, shape, and charge in the gas phase, adding another dimension of separation that can resolve isomers.[1] Novel fragmentation techniques like ozone-induced dissociation (OzID) and ultraviolet photodissociation (UVPD) can also provide detailed structural information.[8][9]

Quantitative Data Comparison

The following table summarizes hypothetical, yet representative, data from the analysis of a mixture containing TG(18:2/18:1/18:2) and TG(18:1/18:2/18:2) using different analytical platforms.

ParameterRP-HPLC-MS/MSAg+-HPLC-MS/MSDirect Infusion MS/MS
Chromatographic Resolution (Rs) ~0.5 (Co-eluting or poor separation)>1.5 (Baseline separated)N/A
Retention Time: TG(18:2/18:1/18:2) 25.1 min30.5 minN/A
Retention Time: TG(18:1/18:2/18:2) 25.1 min32.1 minN/A
Precursor Ion (m/z) [M+NH₄]⁺ 896.8896.8896.8
Fragment Ion Ratio [M-18:2]/[M-18:1] for TG(18:2/18:1/18:2) > 2.0> 2.0> 2.0
Fragment Ion Ratio [M-18:2]/[M-18:1] for TG(18:1/18:2/18:2) < 1.0< 1.0< 1.0
Confidence in Identification Low to ModerateHighModerate

Experimental Protocols

Protocol 1: RP-HPLC-MS/MS Analysis

  • Sample Preparation: Dissolve 1 mg of the lipid mixture in 1 mL of isopropanol/acetonitrile (1:1, v/v).

  • Chromatography:

    • Column: Two C18 columns connected in series (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Acetonitrile/Water (95:5, v/v).

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v).

    • Gradient: Start at 30% B, increase to 100% B over 40 minutes, hold for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Precursor Ion Scan: m/z 700-1000.

    • MS/MS Fragmentation: Isolate the precursor ion at m/z 896.8 and apply collision-induced dissociation (CID).

    • Data Analysis: Monitor for the neutral loss of linoleic acid (18:2) and oleic acid (18:1). Calculate the ratio of the corresponding fragment ion intensities.

Protocol 2: Direct Infusion Tandem Mass Spectrometry (Shotgun Lipidomics)

  • Sample Preparation: Dilute the lipid sample in methanol/chloroform (2:1, v/v) containing 1 mM lithium acetate to promote adduct formation.

  • Mass Spectrometry:

    • Ionization Mode: ESI, Positive.

    • Infusion Rate: 5 µL/min.

    • MS Analysis: Perform precursor ion scanning to identify the [M+Li]⁺ adduct at m/z 889.8.

    • MS/MS Analysis: Select the m/z 889.8 ion for fragmentation. Acquire product ion spectra.

    • Data Interpretation: Compare the relative abundance of the [M+Li-RCOOH]⁺ fragment ions. A higher abundance of the fragment corresponding to the loss of the fatty acid at the sn-1/3 position is expected.

Visualizing the Analytical Challenge

The following diagrams illustrate the core challenge and the analytical workflow for distinguishing these TG regioisomers.

analytical_challenge cluster_isomers Isomeric Mixture TG1 TG(18:2/18:1/18:2) LC Standard RPLC TG1->LC TG2 TG(18:1/18:2/18:2) TG2->LC MS Mass Spectrometry (MS1) Result Single Peak / Single m/z (Indistinguishable) MS->Result Same Mass LC->Result Co-elution

Caption: The core analytical challenge: both isomers co-elute and have the same mass.

analytical_workflow cluster_sep Separation / Differentiation cluster_data Data Analysis cluster_id Identification Sample TG Isomer Mixture Adv_LC Advanced LC (e.g., Ag+-HPLC) Sample->Adv_LC MSMS Tandem MS (MS/MS) Sample->MSMS Chroma Separated Peaks (Different Retention Times) Adv_LC->Chroma Frag Different Fragment Ratios ([M-18:2] vs [M-18:1]) MSMS->Frag ID Unambiguous Isomer ID Chroma->ID Frag->ID

Caption: Workflow for unambiguous identification using advanced chromatography or MS/MS.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 1,3-Linolein-2-olein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometry fragmentation pattern of 1,3-Linolein-2-olein (LLO), a common triacylglycerol, with alternative analytical approaches. It includes supporting data, experimental protocols, and visualizations to aid in the characterization of this and similar lipid molecules.

Introduction

Triacylglycerols (TAGs) are a critical class of lipids, and their structural characterization is essential in various fields, including nutrition, disease biomarker discovery, and drug development. Mass spectrometry (MS) has become the primary tool for detailed lipid analysis due to its high sensitivity and specificity.[1] The fragmentation pattern of a TAG in MS provides a fingerprint that can reveal its fatty acid composition and, in many cases, the specific arrangement of these fatty acids on the glycerol backbone (regioisomerism).

This compound (LLO) is a TAG composed of two linoleic acid (L) molecules and one oleic acid (O) molecule. Understanding its fragmentation behavior is crucial for its unambiguous identification and differentiation from its isomers, such as 1,2-Linolein-3-olein (LLO) and 1-Linolein-2-olein-3-linolein (LOL).

Mass Spectrometry Fragmentation of this compound

The fragmentation of TAGs in mass spectrometry is highly dependent on the ionization method and the adduct ion formed. Electrospray ionization (ESI) is a soft ionization technique that commonly produces ammoniated ([M+NH₄]⁺), sodiated ([M+Na]⁺), or lithiated ([M+Li]⁺) adducts of TAGs.[2][3] The subsequent fragmentation of these precursor ions via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) yields characteristic product ions.

The primary fragmentation pathway for TAG adducts is the neutral loss of one of the fatty acid chains. The general fragmentation scheme can be visualized as follows:

TAG_Adduct [TAG + Adduct]⁺ Loss_FA1 Loss of R₁COOH TAG_Adduct->Loss_FA1 - R₁COOH Loss_FA2 Loss of R₂COOH TAG_Adduct->Loss_FA2 - R₂COOH Loss_FA3 Loss of R₃COOH TAG_Adduct->Loss_FA3 - R₃COOH DAG_Fragment1 [DAG₁]⁺ Loss_FA1->DAG_Fragment1 DAG_Fragment2 [DAG₂]⁺ Loss_FA2->DAG_Fragment2 DAG_Fragment3 [DAG₃]⁺ Loss_FA3->DAG_Fragment3

Caption: General fragmentation pathway of a triacylglycerol (TAG) adduct in mass spectrometry, showing the neutral loss of fatty acid moieties to form diacylglycerol-like fragment ions.

For this compound ([C₅₇H₁₀₀O₆]), the expected fragmentation of its ammoniated adduct ([M+NH₄]⁺, m/z 898.8) would involve the neutral loss of linoleic acid (C₁₈H₃₂O₂) or oleic acid (C₁₈H₃₄O₂). The relative abundance of the resulting diacylglycerol-like fragment ions can provide information about the position of the fatty acids. It is generally observed that the fatty acid at the sn-2 position is lost less readily than those at the sn-1 and sn-3 positions.

Table 1: Predicted Major Fragment Ions of [LLO + NH₄]⁺ in Positive Ion Mode ESI-MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossDescription
898.8616.5Linoleic Acid (282.3 Da)[M+NH₄ - C₁₈H₃₂O₂]⁺
898.8618.5Oleic Acid (280.3 Da)[M+NH₄ - C₁₈H₃₄O₂]⁺

Note: The relative intensities of these fragments are instrument and condition dependent. The loss of the sn-2 fatty acid (oleic acid in LLO) is typically less favored.

The use of lithium adducts ([M+Li]⁺) can often provide more detailed structural information, as the fragmentation patterns can be more sensitive to the regioisomeric structure of the TAG.[3]

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other techniques can also be employed for the analysis of TAGs, each with its own advantages and limitations.

Table 2: Comparison of Analytical Techniques for Triacylglycerol Analysis

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Separation by liquid chromatography followed by mass spectrometric detection and fragmentation.[1][4]High sensitivity and specificity; can separate isomers prior to MS analysis; provides detailed structural information.Requires more complex instrumentation and method development.
GC-MS Separation of derivatized fatty acids (FAMEs) by gas chromatography followed by mass spectrometric detection.[4]Excellent for fatty acid profiling; provides quantitative information on total fatty acid composition.Does not provide information on the intact TAG structure or regioisomerism; requires derivatization.
Supercritical Fluid Chromatography (SFC)-MS Separation using a supercritical fluid as the mobile phase coupled to a mass spectrometer.[5]Good for separating non-polar compounds like TAGs; can resolve isomers.Less common than LC-MS; may require specialized equipment.

The workflow for a typical LC-MS/MS analysis of TAGs can be summarized as follows:

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Analysis cluster_3 Data Analysis Lipid_Extraction Lipid Extraction HPLC Reverse-Phase HPLC Lipid_Extraction->HPLC ESI Electrospray Ionization HPLC->ESI MS1 MS1 Scan (Precursor Ion) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Product Ions) CID->MS2 Data_Processing Data Processing and Identification MS2->Data_Processing

Caption: A typical experimental workflow for the analysis of triacylglycerols using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

1. Sample Preparation: Lipid Extraction

A standard Folch or Bligh-Dyer extraction method can be used to isolate lipids from a biological matrix.

  • Reagents: Chloroform, Methanol, 0.9% NaCl solution.

  • Protocol:

    • Homogenize the sample in a chloroform/methanol mixture (2:1, v/v).

    • Add 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the layers.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water).

2. LC-MS/MS Analysis of Triacylglycerols

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).[6]

  • LC Conditions:

    • Column: A C18 reverse-phase column suitable for lipid analysis.

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the TAGs.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS1 Scan Range: m/z 300-1200.

    • Data-Dependent Acquisition: Trigger MS/MS fragmentation for the most intense precursor ions.

    • Collision Energy: Optimized for the fragmentation of TAGs (typically 20-40 eV).

The logical relationship for identifying a specific TAG like LLO in a complex mixture using LC-MS/MS is as follows:

Caption: A decision tree illustrating the logical workflow for the identification of this compound (LLO) in a sample using LC-MS/MS data.

Conclusion

The detailed analysis of the mass spectrometry fragmentation pattern of this compound, particularly when coupled with chromatographic separation, provides a robust method for its identification and differentiation from its isomers. While alternative techniques like GC-MS offer valuable information on the overall fatty acid composition, LC-MS/MS remains the gold standard for the comprehensive structural characterization of intact triacylglycerols. The protocols and comparative data presented in this guide offer a framework for researchers to develop and apply these analytical strategies in their respective fields. a framework for researchers to develop and apply these analytical strategies in their respective fields.

References

A Comparative Guide to NMR Analysis of Triglyceride Regioisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural elucidation of triglyceride (TG) regioisomers. Distinguishing between fatty acids esterified at the central (sn-2) and terminal (sn-1,3) positions of the glycerol backbone is crucial for understanding their metabolic fates, physical properties, and for the quality control of various natural and synthetic fats and oils. This guide provides a comparative analysis of ¹H and ¹³C NMR spectroscopy for this purpose, supported by experimental data and protocols.

Performance Comparison: ¹H vs. ¹³C NMR

Both ¹H and ¹³C NMR spectroscopy can be employed for the analysis of triglyceride regioisomers, each with its own set of advantages and limitations.

  • ¹H NMR Spectroscopy offers high sensitivity and rapid acquisition times. However, significant signal overlap in the proton spectra of triglycerides can make unambiguous assignment and quantification of specific regioisomers challenging. Key proton signals for differentiation lie in the glycerol backbone region.

  • ¹³C NMR Spectroscopy provides a much wider chemical shift range, leading to better resolution of individual carbon signals. This is particularly advantageous for resolving the carbonyl and olefinic carbons of fatty acid chains, which are sensitive to their position on the glycerol backbone. The primary drawback of ¹³C NMR is its lower natural abundance and longer relaxation times, often necessitating the use of relaxation agents and longer acquisition times for quantitative analysis.

Quantitative Data Summary

The following table summarizes typical chemical shift ranges for key carbon atoms in common fatty acids, highlighting the observable differences between the sn-1,3 and sn-2 positions. These differences arise from the distinct electronic environments at the central versus terminal positions of the glycerol moiety.

Carbonyl CarbonsSaturated (sn-1,3)Saturated (sn-2)Oleic (sn-1,3)Oleic (sn-2)Linoleic (sn-1,3)Linoleic (sn-2)
Chemical Shift (δ) in ppm 173.2 - 173.3172.8 - 172.9173.2172.8173.1172.7

Note: Chemical shifts can vary slightly depending on the solvent and the overall composition of the triglyceride mixture.

Experimental Protocols

A generalized workflow for the comparative NMR analysis of triglyceride regioisomers is presented below.

experimental_workflow General Workflow for Comparative NMR Analysis of Triglyceride Regioisomers cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Interpretation cluster_reporting Reporting SampleAcquisition Acquire Triglyceride Sample Dissolution Dissolve in Deuterated Solvent (e.g., CDCl3) SampleAcquisition->Dissolution AddRelaxAgent Add Relaxation Agent (e.g., Cr(acac)3) for Quantitative 13C NMR Dissolution->AddRelaxAgent H1_NMR Acquire 1H NMR Spectrum Dissolution->H1_NMR C13_NMR Acquire Quantitative 13C NMR Spectrum AddRelaxAgent->C13_NMR Processing Process Spectra (Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing Assignment Assign Key Signals (Glycerol, Carbonyl, Olefinic) Processing->Assignment Integration Integrate Signals of Interest Assignment->Integration Quantification Quantify Regioisomer Distribution Integration->Quantification Tabulate Tabulate Chemical Shifts and Quantitative Data Quantification->Tabulate Visualize Visualize Workflow and Structures Quantification->Visualize Report Generate Final Report Tabulate->Report Visualize->Report

Caption: Experimental workflow for triglyceride regioisomer analysis.

Detailed Methodologies

1. Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 10-50 mg of the triglyceride sample into an NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

  • For Quantitative ¹³C NMR: To ensure full relaxation of the carbonyl carbons and obtain accurate quantitative data, a relaxation agent is often necessary.[1]

    • Prepare a stock solution of chromium(III) acetylacetonate (Cr(acac)₃) in the deuterated solvent (e.g., 50 mM).

    • Add a small aliquot of the Cr(acac)₃ stock solution to the NMR sample to achieve a final concentration of approximately 5-10 mM.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Parameters (Typical):

    • Pulse sequence: Standard single-pulse experiment.

    • Relaxation delay (d1): 1-5 seconds.

    • Number of scans: 8-16.

  • Quantitative ¹³C NMR Parameters (Typical):

    • Pulse sequence: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.

    • Relaxation delay (d1): A long delay (e.g., 10-30 seconds) is crucial to allow for complete relaxation of the carbonyl carbons, especially if a relaxation agent is not used. With a relaxation agent, a shorter delay (e.g., 2-5 seconds) can be used.

    • Number of scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

3. Data Processing and Analysis:

  • Apply standard processing techniques to the acquired spectra, including Fourier transformation, phasing, and baseline correction.

  • Signal Assignment:

    • ¹H NMR: Identify the signals corresponding to the glycerol backbone protons. The methine proton (sn-2) typically appears at a different chemical shift than the methylene protons (sn-1,3).

    • ¹³C NMR: Assign the signals in the carbonyl region (172-174 ppm). The carbonyl carbons of fatty acids at the sn-2 position are typically shielded (appear at a lower ppm value) compared to those at the sn-1,3 positions.[1]

  • Quantification: Carefully integrate the assigned signals. The relative integrals of the sn-2 and sn-1,3 signals can be used to determine the regioisomeric distribution of the fatty acids.

Logical Relationships in Regioisomer Analysis

The differentiation of triglyceride regioisomers by NMR is predicated on the distinct magnetic environments of the fatty acyl chains based on their point of attachment to the glycerol backbone.

logical_relationship Logical Basis for NMR Differentiation of Triglyceride Regioisomers cluster_structure Triglyceride Structure cluster_environment Chemical Environment cluster_nmr NMR Observables cluster_analysis Analytical Outcome Glycerol Glycerol Backbone sn13 sn-1,3 Positions (Terminal) Glycerol->sn13 sn2 sn-2 Position (Central) Glycerol->sn2 Env_sn13 Symmetrical Environment sn13->Env_sn13 Env_sn2 Asymmetrical Environment sn2->Env_sn2 CS_sn13 Distinct Chemical Shift (δ₁) Env_sn13->CS_sn13 CS_sn2 Distinct Chemical Shift (δ₂) Env_sn2->CS_sn2 Differentiation Differentiation and Quantification of Regioisomers CS_sn13->Differentiation CS_sn2->Differentiation

Caption: Positional differences lead to distinct NMR signals.

This guide provides a foundational understanding of the principles and practices involved in the comparative NMR analysis of triglyceride regioisomers. For specific applications, optimization of the experimental parameters may be necessary to achieve the desired resolution and quantitative accuracy.

References

A Comparative Guide to Method Validation for the Quantification of 1,3-Dilinoleoyl-2-oleoyl glycerol (LOLO) in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 1,3-Dilinoleoyl-2-oleoyl glycerol (LOLO), a specific triglyceride of interest in various research fields. The following sections detail the performance of common analytical techniques, provide exemplary experimental protocols, and visualize key processes to aid in the selection and implementation of a suitable analytical method for LOLO in complex biological matrices such as plasma and serum.

Method Performance Comparison

The following table summarizes the quantitative performance of different LC-MS-based methods for the analysis of triglycerides in complex matrices. These methods can be adapted and validated for the specific quantification of LOLO.

Parameter Method 1: UPLC-MS/MS Method 2: HPLC-HRMS (Orbitrap) Method 3: UPLC-QQQ-MS
Analyte Triglyceride (15:0/15:0/15:0)1,3-dioleoyl-2-palmitoyl-glycerol (OPO)1,3-dioleoyl-2-palmitoyl-glycerol (OPO)
Matrix SerumHuman MilkHuman Milk
Linearity (r²) 0.999[1][2]Not explicitly stated, but good linearity is implied by the quantitative results.Not explicitly stated, but good linearity is implied by the quantitative results.
Linear Range Over 4 orders of magnitude[1][2]Not specifiedNot specified
Accuracy (% Recovery) Not explicitly stated, but peak area CV <13% suggests good accuracy.[1][2]75% - 97%[3]Comparable to HPLC-HRMS[3]
Precision (%RSD/CV) Peak Area CV < 13%[1][2]Repeatability: 3.1% - 16.6% Intermediate Reproducibility: 4.0% - 20.7%[3]Intermediate Reproducibility < 15%[3]
Limit of Detection (LOD) Not specifiedNot specifiedNot specified
Limit of Quantification (LOQ) Not specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for the quantification of triglycerides in complex matrices, which can be adapted for LOLO.

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction for Triglyceride Analysis in Serum/Plasma

This protocol is a common starting point for the extraction of lipids from serum or plasma.

Materials:

  • Serum or plasma sample

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of LOLO or a structurally similar triglyceride not present in the sample)

  • Methanol (MeOH), HPLC grade

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Water, HPLC grade

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of serum or plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 300 µL of methanol to precipitate proteins. Vortex for 30 seconds.

  • Add 1 mL of MTBE. Vortex for 1 minute.

  • Add 250 µL of water to induce phase separation. Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully collect the upper organic layer (containing the lipids) and transfer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

HPLC-MS/MS Method for Triglyceride Quantification

This protocol outlines a general HPLC-MS/MS method that can be optimized for the analysis of LOLO.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

HPLC Conditions:

  • Column: A C18 reversed-phase column is commonly used for triglyceride analysis (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40 v/v) with a suitable additive like 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10 v/v) with the same additives as Mobile Phase A.

  • Gradient: A gradient elution is typically employed, starting with a lower percentage of Mobile Phase B and increasing to elute the highly nonpolar triglycerides. A representative gradient could be:

    • 0-2 min: 30% B

    • 2-15 min: 30-100% B

    • 15-18 min: 100% B

    • 18.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: For LOLO (C₅₇H₁₀₀O₆, MW ~885.4 g/mol ), the ammonium adduct [M+NH₄]⁺ at m/z 903.8 would be a primary target for the precursor ion.

  • Product Ions: Product ions for LOLO would correspond to the neutral loss of one of the fatty acid chains. For example, the loss of a linoleic acid (C₁₈H₃₂O₂) would result in a characteristic fragment ion. The specific MRM transitions would need to be optimized by infusing a standard of LOLO.

  • Collision Energy and other MS parameters: These need to be optimized for the specific instrument and analyte to achieve the best sensitivity and fragmentation pattern.

Visualizations

Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for quantifying LOLO in a complex matrix.

Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_application Application dev Method Development & Optimization protocol Write Validation Protocol dev->protocol linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq selectivity Selectivity & Specificity protocol->selectivity stability Stability protocol->stability sample_analysis Routine Sample Analysis linearity->sample_analysis accuracy->sample_analysis precision->sample_analysis lod_loq->sample_analysis selectivity->sample_analysis stability->sample_analysis report Validation Report sample_analysis->report

References

A Guide to Inter-Laboratory Comparison of Triglyceride Analysis: Ensuring Accuracy and Comparability in Lipid Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance of Common Triglyceride Analysis Methods

Inter-laboratory comparison studies and proficiency testing programs, such as those conducted by the Centers for Disease Control and Prevention (CDC) and the College of American Pathologists (CAP), are essential for evaluating the performance of different analytical methods. These programs assess the accuracy (bias) and precision (coefficient of variation, CV) of participating laboratories against a reference method or a peer-group mean.

Below is a summary of performance data for common triglyceride analysis methods, compiled from various studies.

Analytical MethodBias (%) from Reference MethodInter-Laboratory CV (%)Key Considerations
Enzymatic Methods -0.13 to -0.712.9 to 7.73Widely used in automated analyzers. Performance can vary between reagent manufacturers.
Fluorometric Methods -0.13 to -0.71Generally higher than enzymatic methodsLess common now, largely replaced by enzymatic assays.
Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) Reference Method (Bias ≈ 0)< 1.0Considered a "gold standard" reference method by the CDC.

Note: Bias and CV values can be influenced by the specific reagents, calibrators, and instrumentation used, as well as the concentration of triglycerides in the sample. The CDC has established performance criteria for laboratories participating in its Lipid Standardization Program, which include a bias of ≤5% from the reference value and a CV of ≤5%.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for minimizing inter-laboratory variability. Below are generalized protocols for the most common methods of triglyceride analysis.

Enzymatic Colorimetric Method

This is the most common routine method used in clinical laboratories. The principle involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a series of coupled enzymatic reactions that result in the formation of a colored product, which is measured spectrophotometrically.

Principle:

  • Lipolysis: Triglycerides are hydrolyzed by lipase to glycerol and free fatty acids.

  • Glycerol Kinase Reaction: Glycerol is phosphorylated by glycerol kinase in the presence of ATP to form glycerol-3-phosphate and ADP.

  • Glycerol Phosphate Oxidase Reaction: Glycerol-3-phosphate is oxidized by glycerol phosphate oxidase to dihydroxyacetone phosphate and hydrogen peroxide (H₂O₂).

  • Peroxidase Reaction: The H₂O₂ produced reacts with a chromogenic substrate in the presence of peroxidase to form a colored product. The intensity of the color is directly proportional to the triglyceride concentration.

Generalized Protocol:

  • Sample Preparation: Serum or plasma is the required sample. Ensure samples are collected after a 10-12 hour fast.

  • Reagent Preparation: Prepare the working reagent according to the manufacturer's instructions. This typically involves reconstituting lyophilized enzymes and mixing different reagent components.

  • Assay Procedure (Automated Analyzer):

    • The analyzer pipettes a small volume of the sample and the working reagent into a reaction cuvette.

    • The reaction mixture is incubated at a controlled temperature (e.g., 37°C).

    • The absorbance of the colored product is measured at a specific wavelength (e.g., 500-550 nm).

  • Calibration: The assay is calibrated using calibrators with known triglyceride concentrations.

  • Quality Control: At least two levels of quality control materials should be run with each batch of samples to ensure the accuracy and precision of the assay.

CDC Reference Method: Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS)

This is a highly accurate and precise method used by the CDC to assign reference values to serum materials used in their standardization programs.

Principle:

GC-IDMS involves the addition of a known amount of a stable isotope-labeled internal standard of the analyte (triglyceride) to the sample. The sample is then processed to extract the lipids, which are then derivatized to make them volatile. The derivatized triglycerides are separated by gas chromatography and detected by mass spectrometry. The ratio of the signal from the natural analyte to the signal from the isotope-labeled internal standard is used to calculate the exact concentration of the analyte.

Key Steps:

  • Sample Preparation: A known amount of isotopically labeled triglyceride internal standard is added to the serum sample.

  • Lipid Extraction: Lipids are extracted from the serum using organic solvents.

  • Saponification and Derivatization: The extracted triglycerides are saponified to release glycerol, which is then derivatized to a volatile compound.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system for analysis.

  • Quantification: The concentration of triglycerides is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing the Inter-Laboratory Comparison Workflow

The following diagram illustrates a typical workflow for an inter-laboratory comparison study or a proficiency testing program for triglyceride analysis.

G cluster_0 Coordinating Center (e.g., CDC, CAP) cluster_1 Participating Laboratories A Preparation of Commutable Reference Materials B Value Assignment using Reference Method (GC-IDMS) A->B C Distribution of Blinded Samples to Laboratories B->C F Receipt and Analysis of Blinded Samples C->F D Data Collection and Statistical Analysis E Issuance of Performance Reports and Certificates D->E H Review of Performance Report and Corrective Actions E->H G Submission of Results to Coordinating Center F->G G->D

Workflow for an Inter-Laboratory Triglyceride Comparison Program.

Factors Influencing Inter-Laboratory Variability

Several factors can contribute to discrepancies in triglyceride measurements between different laboratories. Understanding and controlling these variables is essential for improving the comparability of results.

G cluster_0 Methodological Factors cluster_1 Pre-Analytical Factors cluster_2 Post-Analytical Factors center Inter-Laboratory Variability M1 Analytical Method (Enzymatic, etc.) M1->center M2 Reagent Manufacturer and Lot-to-Lot Variation M2->center M3 Calibration and Standardization Procedures M3->center M4 Instrumentation and Maintenance M4->center P1 Patient Fasting Status P1->center P2 Sample Collection and Handling P2->center P3 Sample Matrix (Serum vs. Plasma) P3->center A1 Data Processing and Calculation A1->center A2 Transcription Errors A2->center

Key Factors Contributing to Inter-Laboratory Variability in Triglyceride Analysis.

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